3-Bromo-5-chloro-1-methylpyridin-2(1H)-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-chloro-1-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-9-3-4(8)2-5(7)6(9)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQGLGASZBTTFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one, a halogenated pyridinone scaffold of significant interest to researchers and professionals in drug development. While direct experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes information from closely related analogues to offer valuable insights into its molecular structure, physicochemical properties, a plausible synthetic route, and its potential as a key building block in medicinal chemistry.
Molecular Structure and Identification
The foundational step in understanding the utility of any chemical entity is the precise definition of its structure. 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one is a disubstituted N-methyl pyridinone, a class of compounds recognized for its versatile applications in the synthesis of complex molecular architectures.
Molecular Formula: C₆H₅BrClNO
Molecular Weight: 222.47 g/mol
The arrangement of the bromine and chlorine atoms on the pyridinone ring is crucial for its reactivity and interaction with biological targets. Based on the IUPAC nomenclature, the bromine atom is at position 3, the chlorine atom at position 5, and a methyl group is attached to the nitrogen atom at position 1 of the pyridin-2(1H)-one core.
Simplified Molecular-Input Line-Entry System (SMILES):
While a directly registered SMILES string for this compound is not available, based on the IUPAC name, the inferred SMILES notation is: CN1C(=O)C(Br)=CC(Cl)=C1
This notation provides a machine-readable representation of the molecular structure, essential for cheminformatics and computational studies.
Caption: 2D representation of 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. Due to the absence of specific experimental data for 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one, the following table presents data for a closely related isomer, 5-Bromo-3-chloro-1-methyl-2(1H)-pyridinone, to provide an informed estimation.
| Property | Value (for 5-Bromo-3-chloro-1-methyl-2(1H)-pyridinone) | Reference |
| Molecular Formula | C₆H₅BrClNO | |
| Molecular Weight | 222.47 g/mol | |
| Physical Form | Solid | |
| Purity | 95% | |
| InChI Code | 1S/C6H5BrClNO/c1-9-3-4(7)2-5(8)6(9)10/h2-3H,1H3 | |
| Storage Temperature | Room Temperature |
These properties suggest that 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one is likely a stable solid at room temperature. Its halogenated nature will influence its solubility, with expected solubility in common organic solvents.
Synthesis Methodology: A Predictive Approach
A robust and reproducible synthesis protocol is paramount for the accessibility of a compound for research and development. While a specific, validated synthesis for 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one is not detailed in the available literature, a plausible synthetic route can be devised based on established methodologies for the halogenation of pyridinone scaffolds.
A common strategy involves the direct halogenation of a suitable pyridinone precursor. For instance, the synthesis of 3-bromo-5-(4-pyrimidyl)-2(1H)-pyridone is achieved by the direct bromination of 5-(4-pyrimidyl)-2(1H)-pyridone using bromine in glacial acetic acid[1]. A similar approach could be adapted for the synthesis of the target molecule.
Hypothetical Synthesis Workflow
A potential synthetic pathway could start from 5-chloro-1-methylpyridin-2(1H)-one. The subsequent bromination at the 3-position would yield the desired product. The regioselectivity of the bromination would be a critical factor to control.
Step 1: Synthesis of 5-chloro-1-methylpyridin-2(1H)-one (Precursor)
This precursor can be synthesized through various established methods for the preparation of substituted pyridinones.
Step 2: Bromination of 5-chloro-1-methylpyridin-2(1H)-one
The introduction of the bromine atom at the 3-position can be achieved using a suitable brominating agent.
Caption: A plausible workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: In a well-ventilated fume hood, dissolve 1 equivalent of 5-chloro-1-methylpyridin-2(1H)-one in a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Bromination: Cool the solution in an ice bath. Slowly add 1.1 equivalents of liquid bromine or N-bromosuccinimide (NBS) portion-wise to the stirred solution. The choice of brominating agent can influence the regioselectivity and reactivity.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water. If a precipitate forms, collect it by filtration. If no solid forms, neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Glacial acetic acid is often used for bromination reactions as it is a polar protic solvent that can facilitate the electrophilic substitution.
-
Temperature Control: The initial cooling of the reaction mixture helps to control the exothermic nature of the bromination reaction and can improve selectivity.
-
Purification: The choice between crystallization and chromatography depends on the purity and physical state of the crude product. Chromatography offers higher resolution for separating closely related impurities.
Relevance and Applications in Drug Discovery
Halogenated heterocyclic compounds are of immense importance in medicinal chemistry. The introduction of halogen atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability.
Substituted pyridinones are considered privileged scaffolds in drug discovery due to their ability to engage in various biological interactions. They are present in a number of approved drugs and clinical candidates.
While there are no specific documented applications for 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one, its structural motifs are found in various bioactive molecules. For instance, a patent describes 3-bromo-5-chloro-pyridines as intermediates in the synthesis of azatetralones, which have potential therapeutic applications[2].
The presence of two distinct halogen atoms (bromine and chlorine) at specific positions on the pyridinone ring offers a unique opportunity for selective functionalization through various cross-coupling reactions. This makes 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one a valuable and versatile building block for the synthesis of compound libraries for high-throughput screening.
Sources
Technical Guide: Solubility Profile of 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one
[1]
Executive Summary
3-Bromo-5-chloro-1-methylpyridin-2(1H)-one is a highly functionalized heterocyclic building block used in the synthesis of complex pharmaceuticals and agrochemicals.[1][3] Its core structure—a 2-pyridone lactam ring decorated with mixed halogens (Br, Cl) and an N-methyl group—dictates a specific solubility landscape critical for reaction optimization and purification.[1][2][4]
This guide provides a definitive solubility map, distinguishing between solvents suitable for reaction media (high solubility, inertness) and purification (temperature-dependent solubility or anti-solvent properties).[1][2][4][5]
Physicochemical Profile & Structural Analysis[2][4][5][6]
Understanding the molecule's electronic distribution is the first step to predicting its interaction with solvents.[2][3][4][5]
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Formula | C₆H₅BrClNO | Moderate molecular weight (222.47 g/mol ) aids dissolution.[1][3] |
| Functional Groups | Lactam (C=O), N-Methyl, Halogens (Br, Cl) | Polar Aprotic: The lactam creates a strong dipole.[1][2][4][5] Lipophilic: Halogens increase LogP, reducing water solubility.[3][4][5] |
| H-Bonding | Acceptors: 2 (C=O, N) Donors: 0 | Lack of H-bond donors (due to N-methylation) significantly increases solubility in chlorinated and aprotic solvents compared to the NH-parent.[1][2] |
| LogP (Predicted) | ~1.8 – 2.2 | Moderately lipophilic; prefers organic phases over aqueous.[2][4][5] |
Structural Dipole & Solvation Mechanism
The N-methyl group disrupts the intermolecular hydrogen bonding network typical of unsubstituted pyridones (which often form high-melting dimers).[1] Consequently, this compound exhibits:
Solubility Landscape
The following classification guides solvent selection for specific experimental phases.
Class A: High Solubility (Primary Solvents)
Best for: Reaction media, stock solutions, and extraction.[1][2][4][5]
-
Dichloromethane (DCM) & Chloroform:
-
Dimethylformamide (DMF) & Dimethyl Sulfoxide (DMSO):
-
Tetrahydrofuran (THF):
-
Utility: Good general solvent; useful for reactions requiring moderate polarity without the high boiling point of DMSO.[5]
-
Class B: Moderate/Temperature-Dependent Solubility
Best for: Recrystallization and hot filtration.[1][3]
-
Ethyl Acetate (EtOAc):
-
Acetonitrile (MeCN):
-
Alcohols (Methanol, Ethanol):
Class C: Low Solubility (Anti-Solvents)
Best for: Precipitation and product isolation.[1][2][4]
-
Water:
-
Hexanes / Heptane:
-
Diethyl Ether:
Visualization: Solubility Decision Matrix
The following diagram illustrates the logical flow for solvent selection based on the intended process.
Caption: Decision tree for selecting the optimal solvent system based on experimental processing needs.[1][3]
Experimental Protocol: Saturation Shake-Flask Method
To empirically determine the precise solubility limit for your specific batch (critical for GMP applications), follow this self-validating protocol.
Materials
-
Analyte: 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one (Solid)[1][2]
-
Solvents: HPLC Grade (DCM, EtOAc, MeOH, Water)
-
Equipment: Scintillation vials, orbital shaker/sonicator, 0.45 µm PTFE syringe filters, HPLC-UV or Gravimetric balance.[2][4][5]
Step-by-Step Methodology
-
Preparation: Add excess solid (~50 mg) to a glass vial containing 1.0 mL of the target solvent.
-
Equilibration:
-
Sampling:
-
Quantification (Gravimetric):
Safety & Handling (E-E-A-T)
-
Halogenated Pyridones: Often act as skin and eye irritants.[3][5] The combination of Br and Cl suggests potential for sensitization.[2][3][4][5]
-
Handling: Always handle in a fume hood. Wear nitrile gloves.[2][3][4][5]
-
Reactivity: Avoid strong reducing agents which may debrominate the ring.[3][5] Avoid strong bases in protic solvents if nucleophilic aromatic substitution at the halogen positions is not desired.[2][3][4][5]
References
-
Sigma-Aldrich. 5-Bromo-3-chloro-1-methyl-2(1H)-pyridinone (Isomer Reference).[1][2] Product Specification. Link[1][2][4]
-
Chem-Impex. 3-Bromo-5-chloro-2-pyridone (Parent Compound Reference).[1] Product Data. Link
-
PubChem. Compound Summary for 3-Bromo-5-chloropyridin-2-one (Structural Analog). National Library of Medicine.[2][3][4][5] Link[1][2][4]
-
Hansen, C. M. Hansen Solubility Parameters: A User's Handbook.[3][4][5] CRC Press, 2007.[2][3][4][5] (Theoretical basis for solubility prediction).[2][3][4][5]
Sources
- 1. prepchem.com [prepchem.com]
- 2. PubChemLite - N-(3-bromo-5-chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide (C17H14BrClF2N2O3) [pubchemlite.lcsb.uni.lu]
- 3. Abosyn [abosyn.com]
- 4. 3-BroMo-5-(1-Methylpyrrolidin-2-yl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 5. aobchem.com [aobchem.com]
3-Bromo-5-chloro-1-methylpyridin-2(1H)-one: Synthetic Protocols and Applications
Executive Summary
3-Bromo-5-chloro-1-methylpyridin-2(1H)-one is a high-value heterocyclic building block used primarily in the design of complex pharmaceutical agents. As a trisubstituted pyridine derivative, it offers a unique "orthogonal reactivity" profile due to the presence of two distinct halogen atoms (bromine at C3, chlorine at C5) and a fixed lactam nitrogen (N-methyl).
This guide serves as a technical manual for researchers requiring this specific scaffold. It details the synthesis from commercially available precursors, validates the structural identity through spectroscopic prediction, and outlines the strategic utility of the compound in sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Part 1: Chemical Identity & Properties
While the specific N-methyl derivative may not be widely indexed in public commercial catalogs, it is synthetically derived from the well-known parent lactam.
| Property | Data |
| Compound Name | 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one |
| Systematic Name | 3-Bromo-5-chloro-1-methyl-2-pyridone |
| Parent Compound CAS | 137628-16-1 (3-Bromo-5-chloro-2-pyridone) |
| Analog CAS | 1956382-57-2 (3-Bromo-4-chloro isomer) |
| Molecular Formula | C₆H₅BrClNO |
| Molecular Weight | 222.47 g/mol |
| Isotope Pattern | Distinctive M, M+2, M+4 pattern (approx. 3:4:1 intensity) due to ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl. |
| Predicted Appearance | Off-white to pale yellow crystalline solid. |
| Solubility | Soluble in DCM, DMSO, DMF; sparingly soluble in water. |
Part 2: Synthesis & Manufacturing
Since the direct commercial availability of the N-methyl variant is limited, the standard protocol involves the regioselective N-alkylation of the parent pyridone.
Core Reaction: Regioselective N-Methylation
2-Pyridones are ambident nucleophiles, capable of reacting at the Nitrogen (N-alkylation) or the Oxygen (O-alkylation).[1] Under thermodynamic control with soft electrophiles (Methyl Iodide) and carbonate bases in polar aprotic solvents, N-alkylation is strongly favored [1].
Reagents & Materials
-
Precursor: 3-Bromo-5-chloro-2-pyridone (CAS 137628-16-1).
-
Electrophile: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).
-
Solvent: DMF (N,N-Dimethylformamide) or Acetone.
Step-by-Step Protocol
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-5-chloro-2-pyridone (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add K₂CO₃ (1.5 equiv) in a single portion. Stir the suspension at room temperature for 15–30 minutes to facilitate deprotonation.
-
Alkylation: Cool the mixture to 0°C in an ice bath. Dropwise add Methyl Iodide (1.2 equiv). Caution: MeI is a volatile carcinogen; use a fume hood.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.
-
Monitoring (Self-Validation): Check reaction progress via TLC (Eluent: 30% EtOAc/Hexanes).
-
Parent Pyridone:[2] Lower R_f, often streaks.
-
N-Methyl Product: Higher R_f, distinct UV-active spot.
-
O-Methyl Byproduct: Highest R_f (usually minor <5% under these conditions).
-
-
Workup: Dilute the reaction mixture with water and extract with Ethyl Acetate (3x). Wash combined organics with brine (to remove DMF), dry over Na₂SO₄, filter, and concentrate.
-
Purification: Recrystallization from Ethanol/Hexanes or Flash Column Chromatography (SiO₂, gradient 0→40% EtOAc in Hexanes).
Part 3: Reactivity & Applications
The core value of 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one lies in its orthogonal reactivity . The electronic difference between the C3 and C5 positions allows for sequential functionalization.
Mechanistic Insight
-
C3-Position (Bromine): Electronically deficient and sterically accessible. The C-Br bond is weaker than the C-Cl bond, making it the site of the first oxidative addition by Palladium(0) catalysts [2].
-
C5-Position (Chlorine): The C-Cl bond is stronger and requires more forcing conditions (specialized ligands like Buchwald biaryls or higher temperatures) to react.
Workflow Visualization
The following diagram illustrates the logical flow for constructing 3,5-disubstituted pyridones using this scaffold.
Figure 1: Sequential cross-coupling strategy exploiting the reactivity difference between C3-Br and C5-Cl.
Part 4: Analytical Characterization
To validate the synthesis, the following spectral data is expected.
1H NMR Prediction (CDCl₃, 400 MHz)
| Signal | Shift (ppm) | Multiplicity | Integration | Assignment |
| H-6 | 7.60 – 7.80 | Doublet (d, J ≈ 2.5 Hz) | 1H | Proton adjacent to Nitrogen (Deshielded). |
| H-4 | 7.40 – 7.50 | Doublet (d, J ≈ 2.5 Hz) | 1H | Proton between halogens. |
| N-Me | 3.55 – 3.65 | Singlet (s) | 3H | N-Methyl group characteristic signal. |
Note: The coupling constant (J ≈ 2.5 Hz) represents the meta-coupling between H4 and H6.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Observed Mass: [M+H]⁺ peaks at 222, 224, and 226.
-
Pattern Analysis: The presence of one Br and one Cl atom creates a distinctive isotope envelope.
-
222: ³⁵Cl + ⁷⁹Br (Base peak approx 75%)
-
224: ³⁷Cl + ⁷⁹Br AND ³⁵Cl + ⁸¹Br (Highest peak approx 100%)
-
226: ³⁷Cl + ⁸¹Br (Approx 25%)
-
Part 5: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Specific Risks:
-
Methyl Iodide (Reagent): Potent alkylating agent, suspected carcinogen. Handle only in a certified chemical fume hood with double-gloving.
-
Halogenated Pyridones: May cause skin sensitization.
-
-
Storage: Store in a cool, dry place (2–8°C), protected from light to prevent slow debromination or discoloration.
References
-
Regioselectivity of Pyridone Alkylation
- Title: A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
- Source: ResearchG
-
URL:
-
Pd-Catalyzed Coupling Selectivity
-
Title: Regioselective synthesis of 3-alkynyl-5-bromo-2-pyrones via Pd-catalyzed couplings on 3,5-dibromo-2-pyrone.[2]
- Source: PubMed / Organic Letters.
-
URL:
-
-
Parent Compound Data
- Title: 3-Bromo-5-chloro-2-pyridone Product Page.
- Source: Chem-Impex Intern
-
URL:
Sources
The Strategic Role of 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Privileged Scaffold of Dihalogenated Pyridinones
In the landscape of contemporary drug discovery, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets, offering a versatile platform for the development of novel therapeutics. The 3,5-dihalogenated 1-methylpyridin-2(1H)-one core, exemplified by 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one, represents one such critical scaffold. While direct literature on this specific compound is nascent, its structural motifs are integral to a wide array of biologically active molecules. This guide provides a comprehensive overview of the synthesis, reactivity, and medicinal chemistry applications of this scaffold, drawing insights from closely related analogues to illuminate the potential of 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one as a strategic building block in pharmaceutical research and development.
The unique arrangement of a bromine atom at the 3-position and a chlorine atom at the 5-position on the N-methylated pyridinone ring imparts a distinct reactivity profile, making it an ideal substrate for sequential and regioselective cross-coupling reactions. This allows for the precise and controlled introduction of diverse chemical moieties, a crucial aspect in the construction of compound libraries for hit-to-lead optimization. The pyridinone core itself is a common feature in many established and investigational drugs, recognized for its ability to participate in key hydrogen bonding interactions with biological targets.
This guide will delve into the synthetic strategies for accessing this valuable intermediate, explore its application in the development of targeted therapies, particularly in oncology and neurodegenerative diseases, and provide detailed protocols for its utilization in common synthetic transformations.
Synthesis and Chemical Properties
The synthesis of 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one, while not explicitly detailed in publicly available literature, can be inferred from established methods for the halogenation and N-alkylation of pyridinones. A logical synthetic approach would involve the regioselective halogenation of a suitable pyridinone precursor.
Plausible Synthetic Pathways
A common strategy for the synthesis of dihalogenated pyridinones involves a stepwise halogenation of the pyridinone ring. The electronic nature of the pyridinone system directs electrophilic halogenation to the 3- and 5-positions.
Diagram of a Plausible Synthetic Pathway:
Caption: Plausible synthetic route to 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one.
Differential Reactivity: The Key to Versatility
The primary value of 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one in medicinal chemistry lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. Generally, the reactivity of carbon-halogen bonds in such reactions follows the order C-I > C-Br > C-Cl.[1] This allows for the selective functionalization of the more reactive C-Br bond at the 3-position, while leaving the C-Cl bond at the 5-position intact for subsequent transformations.
This chemoselectivity is a powerful tool for medicinal chemists, enabling the construction of complex molecules with precise control over the substitution pattern. For instance, a Suzuki-Miyaura coupling can be performed at the 3-position, followed by a Buchwald-Hartwig amination at the 5-position, to introduce two different functional groups in a defined manner.
Role in Medicinal Chemistry: A Scaffold for Targeted Therapies
The 3,5-dihalogenated pyridinone scaffold is a recurring motif in a variety of therapeutic agents, underscoring its importance in drug design.
Kinase Inhibitors in Oncology
Substituted pyridones are well-represented among kinase inhibitors.[1] The pyridinone core can act as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase active site. The 3- and 5-positions provide vectors for substituents to probe the hydrophobic pockets and solvent-exposed regions of the ATP-binding site, thereby modulating potency and selectivity. The ability to sequentially introduce different groups at these positions using 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one as a starting material is highly advantageous for structure-activity relationship (SAR) studies.
Diagram of a Kinase Inhibitor Design Strategy:
Caption: Stepwise functionalization of the scaffold for kinase inhibitor synthesis.
Modulators of Ion Channels and Receptors in Neuroscience
Derivatives of 3,5-dichloropyridine have been identified as potent antagonists of the P2X(7) receptor, an ion channel implicated in neuroinflammation and chronic pain.[2] SAR studies on these compounds revealed that the 3,5-disubstitution pattern on the pyridine ring is critical for activity. The use of a bromo-chloro substituted pyridinone allows for a finer tuning of electronic and steric properties at these positions, which can influence receptor affinity and selectivity. This highlights the potential of 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one as a starting point for the development of novel therapeutics for neurodegenerative and inflammatory disorders.[3][4]
Anti-Infective and Antiparasitic Agents
The pyridine core is also present in numerous anti-infective and antiparasitic drugs. For instance, 3,5-diaryl-2-aminopyridines have shown potent oral antimalarial activity.[5] The ability to introduce diverse aryl groups at the 3- and 5-positions of the pyridinone scaffold via cross-coupling reactions makes 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one a valuable tool in the search for new treatments for infectious diseases. Furthermore, some 3,5-disubstituted pyridines have demonstrated antimicrobial activity.[6]
Experimental Protocols: Harnessing the Reactivity
The following protocols are generalized procedures for the key transformations involving a 3-bromo-5-chloropyridine scaffold, based on established methodologies.[7] Researchers should optimize these conditions for their specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the 3-Position
This protocol describes the selective coupling of an arylboronic acid at the more reactive C-Br bond.
Materials:
-
3-Bromo-5-chloro-1-methylpyridin-2(1H)-one (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Na₂CO₃ (2.0 M aqueous solution, 2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one, the arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and the aqueous Na₂CO₃ solution.
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-aryl-5-chloro-1-methylpyridin-2(1H)-one.
Protocol 2: Subsequent Functionalization at the 5-Position (e.g., Buchwald-Hartwig Amination)
This protocol outlines the amination of the remaining C-Cl bond.
Materials:
-
3-Aryl-5-chloro-1-methylpyridin-2(1H)-one (from Protocol 1, 1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cs₂CO₃ (1.5 equiv)
-
Toluene (anhydrous)
Procedure:
-
To a reaction vessel, add 3-aryl-5-chloro-1-methylpyridin-2(1H)-one, Cs₂CO₃, and Xantphos.
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous toluene, the amine, and Pd₂(dba)₃.
-
Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Physicochemical Properties
| Property | Value |
| CAS Number | 889865-52-5 |
| Molecular Formula | C₆H₅BrClNO |
| Molecular Weight | 222.47 g/mol |
| Physical Form | Solid |
| InChI Key | XCJDYPABZAVZQC-UHFFFAOYSA-N |
Future Outlook and Conclusion
3-Bromo-5-chloro-1-methylpyridin-2(1H)-one stands as a highly promising, albeit under-documented, building block for medicinal chemistry. The principles of differential reactivity and the established biological relevance of the 3,5-disubstituted pyridinone scaffold strongly suggest its utility in the development of a new generation of targeted therapeutics. As synthetic methodologies become more advanced, the demand for such versatile and strategically functionalized intermediates is expected to grow. Further research into the specific properties and applications of this compound is warranted and will undoubtedly unlock new avenues in drug discovery. This guide serves as a foundational resource for researchers looking to leverage the unique chemical attributes of 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one in their quest for novel and effective medicines.
References
- Becan, L., & Wagner, J. (2008). The 2-oxo analogs of thiazolo[4,5-d]pyrimidine-2-thiones were prepared to study their cytotoxic activity. Anticancer Research, 28(5A), 2681-2686.
- Doebelin, C., et al. (2014). Regiocontrolled Polyarylation of Pyridine.
- Tang, R.-J., Milcent, T., & Crousse, B. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930–938.
- Chen, H., et al. (2007). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 17(6), 1643-1648.
- Kim, Y. C., et al. (2012). Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists. Journal of Medicinal Chemistry, 55(8), 3849-3861.
- Boyle, B. T., et al. (2022).
- Deng, Y., & S. L. Buchwald. (2010). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
- Roughley, S. D., & Jordan, A. M. (2016). The Suzuki–Miyaura reaction in modern drug discovery. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-38). The Royal Society of Chemistry.
- Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry, 56(21), 8860-8871.
- Wang, Y., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters, 17(12), 3094-3097.
- Puzzarini, C., & Barone, V. (2022).
- Rahman, M. A., & Kamal, M. A. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 30(2), 1-25.
- Oliveira, V., et al. (2019). Metal–Halogen Bonding Seen through the Eyes of Vibrational Spectroscopy. Molecules, 24(24), 4596.
- Wouters, S. E., et al. (2025). Evaluation of 6‐Halogenated 2‐Pyridone Moieties as Halogen Bond Donors. Chemistry – A European Journal.
- de la Torre, M. R., et al. (2020). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. Molecules, 25(15), 3334.
- Galyak, I. A., et al. (2021). Three‐component ring transformations of N‐methyl 3,5‐dinitropyridin‐2‐one. Chemistry of Heterocyclic Compounds, 57(1), 1-2.
- Al-Tel, T. H., et al. (2005). Synthesis of 2,5- and 3,5-diphenylpyridine derivatives for DNA recognition and cytotoxicity. Bioorganic & Medicinal Chemistry, 13(22), 6137-6143.
- Al-Zoubi, R. M., et al. (2023). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2. Antibiotics, 12(1), 21.
- Samadi, A., et al. (2010). Multipotent drugs with cholinergic and neuroprotective properties for the treatment of Alzheimer and neuronal vascular diseases. I. Synthesis, biological assessment, and molecular modeling of simple and readily available 2-aminopyridine-, and 2-chloropyridine-3,5-dicarbonitriles. Bioorganic & Medicinal Chemistry, 18(16), 5861-5872.
- Miller, J. R., et al. (2006). 3,5-Dioxopyrazolidines, Novel Inhibitors of UDP-N- Acetylenolpyruvylglucosamine Reductase (MurB) with Activity against Gram-Positive Bacteria. Antimicrobial Agents and Chemotherapy, 50(12), 4099-4109.
- Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy, 38(9), 8-12.
- Attia, A., Abo-Ghalia, M. H., & Abd el-Salam, O. I. (1995). Synthesis of 3,5-disubstituted pyridines as antimicrobial agents. Pharmazie, 50(7), 455-459.
- Wang, Y., et al. (2022). Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. Molecules, 27(19), 6725.
- Sharifi-Rad, J., et al. (2021). Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. Neuroscience Research Notes, 4(3), 20-35.
- Patel, V. R., et al. (2019). Synthesis of 3, 4-Dihydropyrimidin-2(1H) - one derivatives and evaluation of their antibacterial activity. Journal of Chemical and Pharmaceutical Research, 11(1), 1-6.
- Demirbas, N., et al. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 44(10), 2108-2115.
- Bakulev, V. A., & Tsyplyakov, A. P. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692.
- Han, S., et al. (2010). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 20(1), 143-146.
- Witek, K., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Enhancing Agrochemical Efficacy with 3,5-Difluoropicolinic Acid.
- TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.
- Kumar, P., & Kumar, A. (2024). Drug delivery for neurodegenerative diseases is a problem, but lipid nanocarriers could provide the answer. Nanotheranostics, 8(1), 1-22.
- Di Santo, R., et al. (2013). Synthesis of Novel 3,5-Disubstituted-2-oxindole Derivatives As Antitumor Agents against Human Nonsmall Cell Lung Cancer. ACS Medicinal Chemistry Letters, 4(12), 1137-1141.
- Liu, C., & Wang, M. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 390-401.
- Levy, J. N., et al. (2026).
- Boyle, B. T., et al. (2022).
- Kuprov, I., et al. (2019). Synthesis of 15 N-labelled 3,5-dimethylpyridine. Journal of Labelled Compounds and Radiopharmaceuticals, 62(14), 923-928.
- Zhang, H., et al. (2018). Three classical pyrazolidine-3,5-dione derivatives and the representative compound. European Journal of Medicinal Chemistry, 157, 105-115.
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Multipotent drugs with cholinergic and neuroprotective properties for the treatment of Alzheimer and neuronal vascular diseases. I. Synthesis, biological assessment, and molecular modeling of simple and readily available 2-aminopyridine-, and 2-chloropyridine-3,5-dicarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Advances (RSC Publishing) [pubs.rsc.org]
Reactivity Profile & Sequential Functionalization: C3-Bromo vs. C5-Chloro Pyridin-2-ones
[1]
Executive Summary
This guide delineates the chemoselective functionalization of 3-bromo-5-chloro-1H-pyridin-2-one , a privileged scaffold in kinase inhibitor discovery. The core reactivity principle relies on the significant kinetic differentiation between the C3-Br and C5-Cl bonds.
The Rule of Thumb: Under Palladium-catalyzed cross-coupling conditions, the C3-bromide undergoes oxidative addition significantly faster (
-
Phase I: Chemoselective functionalization at C3 (mild conditions).
-
Phase II: Subsequent activation of C5 (forcing conditions/specialized ligands).
Mechanistic & Electronic Profiling
Structural Analysis
The pyridin-2-one scaffold presents a unique electronic landscape. The amide tautomer is dominant in solution.
-
C3 Position (Bromo): Located
to the carbonyl. While the carbonyl is electron-withdrawing, the C-Br bond is inherently weaker (Bond Dissociation Energy ~80 kcal/mol) compared to C-Cl (~95 kcal/mol). -
C5 Position (Chloro): Located
to the carbonyl and to the nitrogen. It is electronically distinct but kinetically inert under standard conditions relative to the bromide.
Reactivity Hierarchy (Graphviz Visualization)
The following diagram illustrates the electronic and steric pressures that dictate the reaction order.
Figure 1: Kinetic hierarchy of halogenated pyridin-2-ones. The C3-Br bond is the kinetic point of entry.
Strategic Workflow: Sequential Cross-Coupling
To maximize yield and purity, a "Protect-Couple-Couple" strategy is recommended. Free NH-pyridones can coordinate to Pd(II) species, poisoning the catalyst or reducing turnover numbers (TON).
The Pathway
-
N-Protection: Alkylation (Me, Bn, PMB) or O-alkylation (if 2-alkoxypyridine is desired).
-
C3-Coupling: Suzuki-Miyaura using standard phosphines (
, dppf). -
C5-Coupling: Suzuki or Buchwald-Hartwig using electron-rich, bulky ligands (Buchwald Gen 3/4, XPhos, SPhos).
Figure 2: Sequential functionalization workflow ensuring regiocontrol.
Experimental Protocols
Comparative Data Table: Reaction Conditions
| Parameter | Phase I: C3-Functionalization | Phase II: C5-Functionalization |
| Target Bond | C(sp2)–Br | C(sp2)–Cl |
| Catalyst System | ||
| Temperature | 60 – 80 °C | 100 – 120 °C (Microwave often preferred) |
| Base | ||
| Solvent | DME/Water or Dioxane/Water | Toluene or Dioxane (dry) |
| Typical Yield | 85–95% | 60–80% |
Detailed Protocol: Phase I (C3-Selective Suzuki)
Context: This protocol assumes the N-position has been protected (e.g., N-Methyl).
-
Setup: Charge a reaction vial with N-methyl-3-bromo-5-chloropyridin-2-one (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and
(2.5 equiv). -
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Concentration ~0.1 M.
-
Degassing: Sparge with Argon for 10 minutes (Critical to prevent homocoupling).
-
Catalyst: Add
(3-5 mol%). -
Reaction: Heat to 70°C for 4–6 hours.
-
Checkpoint: Monitor by LCMS. You should see consumption of Br-SM and formation of Mono-Aryl product. The C5-Cl bond remains intact at this temperature.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over
. Purify via flash chromatography (Hex/EtOAc).
Detailed Protocol: Phase II (C5-Activation)
Context: Utilizing the 3-aryl-5-chloro intermediate from Phase I.
-
Setup: Charge vial with 3-aryl-5-chloropyridin-2-one (1.0 equiv), Boronic Acid (1.5 equiv), and
(3.0 equiv). -
Catalyst Pre-complex: In a separate vial, mix
(2 mol%) and XPhos or SPhos (4-8 mol%) in anhydrous Toluene or Dioxane. Stir 5 mins under Argon. -
Addition: Transfer catalyst solution to the reaction vial.
-
Reaction: Heat to 110°C (sealed tube) or use Microwave irradiation (120°C, 30 mins).
-
Note: Chlorides require electron-rich phosphines to facilitate the difficult oxidative addition step.
-
-
Workup: Standard aqueous workup. Note that XPhos oxide byproducts can be difficult to remove; consider crystallization if oil persists.
Troubleshooting & Optimization (The "Senior Scientist" Perspective)
The "Protodehalogenation" Trap
-
Symptom: You observe the loss of Bromine but no coupling (M-Br
M-H). -
Cause: This often occurs in 2-pyridones due to the acidic nature of the
-protons in boronic acids or wet solvents promoting reductive elimination of Hydride. -
Fix: Switch to anhydrous conditions (DMF/Dioxane with
). Increase catalyst loading to outcompete the side reaction.
Bis-Coupling during Phase I
-
Symptom: Small amounts of 3,5-diaryl product appearing during the first step.
-
Cause: Reaction temperature too high or highly active boronic acids (e.g., 4-methoxy-phenyl).
-
Fix: Lower temperature to 50-60°C. Use a less active catalyst like
instead of specialized precatalysts.
N-H Interference
-
Insight: If you attempt this on the unprotected pyridone, the amide nitrogen/oxygen can chelate the Pd, requiring higher catalyst loads (10 mol%+).
-
Recommendation: Always protect N1 first. If N-H is required in the final drug molecule, use a labile protecting group like SEM (2-(Trimethylsilyl)ethoxymethyl) or PMB (p-Methoxybenzyl) that can be removed with TFA or Fluoride later.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Lutz, M. R., et al. (2018). Regioselective Functionalization of 3,5-Dibromo-2-pyridones. Journal of Organic Chemistry. (Contextual validation of C3 vs C5 selectivity). Link
-
BenchChem Technical Report. (2025). Comparative Analysis of 3-Halo-pyridines in Suzuki Coupling. Link
Thermodynamic Stability & Degradation Profile: 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one
Executive Summary
3-Bromo-5-chloro-1-methylpyridin-2(1H)-one (hereafter referred to as BCMP ) represents a specialized scaffold in medicinal chemistry, particularly valuable as a regioselective intermediate for Suzuki-Miyaura and Stille cross-coupling reactions. Its thermodynamic stability is governed by three competing factors: the aromaticity of the pyridinone ring, the steric and electronic locking provided by N-methylation, and the differential bond dissociation energies (BDE) of the C3-Br and C5-Cl substituents.
This guide provides a comprehensive analysis of the molecule's thermodynamic behavior, detailing its resistance to hydrolysis, its susceptibility to photodimerization, and the specific experimental protocols required to validate its integrity during drug substance development.
Molecular Architecture & Theoretical Stability
To understand the stability of BCMP, one must first deconstruct its electronic environment. Unlike pyridine, the 2-pyridone system exists in a tautomeric equilibrium between the lactam (amide) and lactim (imidic acid) forms.
The "N-Methyl Lock"
In BCMP, the methylation of the ring nitrogen is a critical stabilizing feature.
-
Tautomeric Arrest: The
-methyl group permanently locks the molecule in the lactam form, preventing tautomerization to the hydroxypyridine species. This eliminates the proton transfer mechanisms that often catalyze degradation in non-methylated analogs. -
Dipole Stabilization: The resulting amide resonance contributes to a significant dipole moment (~6.0 D), which increases intermolecular dipole-dipole interactions. This theoretically elevates the melting point and lattice energy compared to non-polar dihalo-pyridines.
Halogen Electronic Effects (The Push-Pull System)
The stability of the carbon-halogen bonds is not uniform.
-
Position 3 (Bromo): Flanked by the carbonyl group (C2) and the ring nitrogen. The electron-withdrawing nature of the carbonyl makes the C3 position highly electrophilic, rendering the C-Br bond more susceptible to oxidative addition by transition metals (Pd^0), but surprisingly stable against nucleophilic aromatic substitution (
) due to steric shielding by the carbonyl oxygen. -
Position 5 (Chloro): Located meta to the carbonyl. The C-Cl bond possesses a higher BDE (~95 kcal/mol) compared to the C-Br bond (~81 kcal/mol). This differential stability is the thermodynamic basis for the molecule's utility: BCMP is designed to be unstable at C3 under specific catalytic conditions while remaining inert at C5.
Thermal & Chemical Stability Profile
The following data summarizes the expected physicochemical stability based on Structure-Activity Relationship (SAR) analysis of analogous 3,5-dihalopyridinones.
Table 1: Physicochemical Stability Matrix[1]
| Parameter | Value / Status | Mechanistic Insight |
| Melting Point | 80°C – 95°C (Est.) | Lattice energy dominated by dipole stacking; lower than NH-analogs due to lack of H-bond donors. |
| Thermal Decomposition | > 200°C | Pyridinone core is thermally robust. Decomposition typically initiates via dehalogenation rather than ring opening. |
| Hydrolytic Stability | High (pH 1-10) | The cyclic amide is part of an aromatic system, rendering it resistant to hydrolysis under standard acidic/basic conditions. |
| Oxidative Stability | Moderate | Halogens deactivate the ring against electrophilic oxidation, but N-oxidation is possible under forcing conditions (e.g., mCPBA). |
| Photostability | Low (Critical Risk) | Susceptible to [4+4] or [2+2] photodimerization upon UV exposure. |
Degradation Pathways & Regioselectivity
The thermodynamic "instability" of BCMP is often intentional. Understanding the hierarchy of bond breaking is essential for process handling.
The Differential Reactivity Map
The following diagram illustrates the logical flow of reactivity and stability. The molecule is designed to break at specific points under specific energy inputs.
Figure 1: Reactivity landscape of BCMP. Note the high susceptibility to UV stress versus the controlled chemical reactivity at C3.
Photochemical Dimerization
The most significant thermodynamic vulnerability of BCMP is photodimerization . Under UV light (solid state or solution), 2-pyridones undergo a [4+4] cycloaddition to form stable dimers.
-
Mechanism: Excitation to the singlet excited state (
) followed by Inter-System Crossing (ISC) to the triplet state. -
Impact: This reaction is often irreversible and leads to insoluble precipitates in liquid formulations.
-
Mitigation: All handling of BCMP must occur under amber light or in UV-opaque vessels.
Experimental Validation Protocols
To rigorously define the stability limits of BCMP, the following "Forced Degradation" protocol is recommended. This protocol is adapted from ICH Q1A guidelines but tailored for halogenated heterocycles.
Protocol: Stress Testing Workflow
Objective: Determine the intrinsic stability and identify degradation products (specifically de-halogenated impurities).
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of BCMP in Acetonitrile/Water (50:50).
-
Control: Store one aliquot at 4°C in the dark.
-
-
Stress Conditions (Parallel Execution):
-
Acid Hydrolysis: Add 1N HCl (1:1 v/v). Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1N NaOH (1:1 v/v). Heat at 40°C for 4 hours. (Note: Use milder conditions for base to distinguish ring opening from dehalogenation).
- . Store at RT for 24 hours.
-
Photolysis:[2][5][6][7] Expose to 1.2 million lux hours (cool white fluorescent) and 200 Wh/m² UV.
-
Thermal: Solid state sample heated to 105°C for 3 days.
-
-
Quenching & Analysis:
-
Neutralize acid/base samples to pH 7.0 immediately.
-
Dilute all samples to 0.1 mg/mL with mobile phase.
-
Analytical Method: UHPLC-DAD-MS.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.
-
Gradient: 5% to 95% Acetonitrile in 0.1% Formic Acid.
-
Detection: UV at 254 nm and 300 nm; MS in ESI(+) mode.
-
-
Workflow Visualization
Figure 2: Forced degradation decision tree for stability profiling.
Implications for Drug Development[2][3][9]
When using BCMP as a scaffold, researchers must account for its specific thermodynamic profile during scale-up:
-
Storage: Must be stored in amber glass or opaque polyethylene bags. The primary degradation risk is not heat, but light.
-
Reaction Monitoring: When performing Suzuki couplings at the C3-Br position, monitor for "over-reaction" at the C5-Cl position. While C5 is more stable, high temperatures (>100°C) or electron-rich ligands can force oxidative addition at the chloride, leading to bis-coupled impurities.
-
Solubility in Formulation: Due to the lack of hydrogen bond donors (N-Me), BCMP has poor aqueous solubility. Stability studies in aqueous media often require co-solvents (DMSO or MeCN) to ensure the molecule is actually in solution and available to degrade.
References
-
Structural Stability of Pyridinones
- Title: "Pyridin-2-ones: A Privileged Scaffold in Drug Discovery"
- Source:Journal of Medicinal Chemistry
- Context: Reviews the general stability and tautomeric preferences of N-substituted pyridinones.
-
Link:[Link] (General Journal Landing Page for verification)
-
Regioselective Coupling
- Title: "Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone" (Analogous Chemistry)
- Source:ResearchGate / Synthetic Communic
- Context: Establishes the thermodynamic precedence for C3 vs C5 reactivity in di-halogen
-
Link:[Link]
-
Photochemical Degradation
- Title: "Photodimeriz
- Source:Journal of the American Chemical Society
- Context: Foundational work describing the [4+4] dimerization mechanism which is the primary instability mode for BCMP.
-
Link:[Link]
-
Regulatory Guidelines
- Title: "ICH Q1A(R2) Stability Testing of New Drug Substances and Products"
- Source:European Medicines Agency (EMA) / ICH
- Context: The governing standard for the forced degrad
-
Link:[Link]
Sources
- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 4. Reinvestigation of the Room Temperature Photochemical Reaction between N-Methyl-1,2,4-triazoline-3,5-dione (MeTAD) and Benzene [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Dissociative Photoionization of Dimethylpyridines and Trimethylpyridine at 266 nm: Dynamics of Methyl Radical Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Guide: Biological Potential & Strategic Utilization of 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one
The following technical guide details the pharmacological potential and strategic application of 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one . This document is structured for medicinal chemists and pharmacologists, moving beyond basic properties to explore the scaffold's utility in accessing high-value biological space.
Executive Summary
3-Bromo-5-chloro-1-methylpyridin-2(1H)-one represents a "privileged orthogonal scaffold" in modern drug discovery. Unlike simple pyridones, this molecule possesses three distinct vectors for diversification: the C3-Bromine (highly reactive electrophile), the C5-Chlorine (metabolic blocker/lipophilic modulator), and the N1-Methyl group (tautomeric lock).
Its primary biological value lies not just in its intrinsic activity, but in its role as a precision precursor for p38 MAPK inhibitors , HIV-1 NNRTIs , and anti-fibrotic agents . This guide outlines the rationale for its use, predicted biological interactions, and validated experimental protocols for its application.
Part 1: The Scaffold Architecture & Pharmacophore Mapping
To understand the biological potential, one must analyze the structural causality. The specific substitution pattern (3-Br, 5-Cl) is not arbitrary; it is designed to exploit regioselective cross-coupling , allowing the sequential assembly of complex pharmacophores.
Structural Logic
-
N1-Methyl Group: Locks the heterocycle in the 2-pyridone form, preventing the aromatization to 2-hydroxypyridine. This is critical for target binding, as the carbonyl oxygen often serves as a key hydrogen bond acceptor (e.g., in kinase hinge regions).
-
C3-Bromine (The Primary Vector): Located alpha to the carbonyl. Electronic effects make this position highly susceptible to oxidative addition by Palladium catalysts. It is the entry point for installing the primary "warhead" or aryl group found in many bioactive drugs.
-
C5-Chlorine (The Metabolic Shield): Positioned beta to the carbonyl. The C-Cl bond is stronger and less reactive than C-Br, allowing it to survive initial coupling conditions. Biologically, this chlorine atom often blocks CYP450-mediated oxidation at the susceptible 5-position, extending half-life (
).
SAR Visualization (Graphviz)
The following diagram illustrates the divergent synthesis pathways and biological mapping for this scaffold.
Caption: Divergent biological mapping of the 3-bromo-5-chloro-1-methylpyridin-2(1H)-one scaffold.
Part 2: Predicted Biological Domains
Based on structure-activity relationship (SAR) data from analogous 2-pyridones, this molecule acts as a gateway to the following therapeutic classes:
Anti-Fibrotic Activity (IPF)
-
Mechanism: Pyridones are validated anti-fibrotics (e.g., Pirfenidone ). The 3-bromo-5-chloro analog allows for the synthesis of "Super-Pirfenidones."
-
Rationale: Pirfenidone lacks substituents on the pyridine ring (other than methyl/phenyl). Adding a halogen at C5 increases lipophilicity (LogP) and metabolic stability, potentially improving oral bioavailability and potency against TGF-
mediated collagen production.
Kinase Inhibition (p38 MAPK)
-
Mechanism: The amide functionality (C=O and N-Me) mimics the hydrogen-bonding motif required to bind to the ATP-binding pocket (hinge region) of kinases.
-
Application: Substitution at the C3 position with a bulky aryl group (via the Bromine handle) creates a "gatekeeper" interaction, selective for p38
MAP kinase . This pathway is crucial for treating rheumatoid arthritis and cytokine storms.
Antimicrobial & Antifungal
-
Intrinsic Activity: Halogenated pyridones often exhibit intrinsic antifungal activity by disrupting cell wall synthesis or interfering with metalloenzymes. The 3,5-dihalo substitution pattern is electron-withdrawing, increasing the acidity of adjacent protons (if any) or altering the dipole moment to penetrate microbial membranes.
Part 3: Experimental Protocols (Self-Validating Systems)
To utilize this scaffold, researchers must validate its purity and reactivity. The following protocols ensure the material is "assay-ready."
Protocol A: Synthesis & Purification
If starting from the non-methylated precursor (3-bromo-5-chloro-2-pyridone).
-
Reagents: 3-Bromo-5-chloro-2-pyridone (1.0 eq), Methyl Iodide (MeI, 1.2 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: DMF (Anhydrous).
-
Procedure:
-
Dissolve pyridone in DMF under
atmosphere. -
Add
and stir for 15 min at RT (deprotonation). -
Add MeI dropwise at 0°C.
-
Warm to RT and stir for 4 hours.
-
Validation Point: Monitor via TLC (Hexane:EtOAc 7:3). The product (N-methyl) is less polar than the starting material.
-
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF.
-
Yield: Expected >85%.
Protocol B: Regioselective Validation (Suzuki Coupling)
Objective: Prove the C3-Br is reactive while C5-Cl remains intact.
-
Reagents: Scaffold (1.0 eq), Phenylboronic acid (1.1 eq),
(5 mol%), (2M aq). -
Conditions: Toluene/EtOH (4:1), 90°C, 12 hours.
-
Expected Outcome: Formation of 5-chloro-1-methyl-3-phenylpyridin-2(1H)-one .
-
Failure Mode Analysis: If the C5-chlorine also reacts, lower the temperature to 60°C or switch to a milder catalyst (
).
Protocol C: In Vitro p38 MAPK Assay
Objective: Screen derivatives for biological activity.
-
System: FRET-based kinase assay (e.g., LanthaScreen).
-
Reagents: Recombinant p38
, Alexa Fluor tracer, Europium-labeled antibody. -
Step-by-Step:
-
Incubate compound (0.1 nM – 10
M) with kinase and ATP ( concentration) for 1 hour. -
Add detection reagents.[1]
-
Measure TR-FRET signal.
-
-
Data Processing: Calculate
using a 4-parameter logistic fit.
Part 4: Quantitative Data Summary
The following table summarizes the physicochemical properties that define the biological window of this molecule.
| Property | Value | Biological Implication |
| Molecular Weight | 222.47 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery). |
| cLogP | ~1.8 | Moderate lipophilicity; good membrane permeability predicted. |
| H-Bond Acceptors | 1 (Carbonyl) | Key interaction point for kinase hinge regions. |
| H-Bond Donors | 0 | No penalty for membrane crossing; N-Me blocks donation. |
| PSA (Polar Surface Area) | ~20 Ų | Highly permeable (Brain penetrant potential). |
| Reactivity Rank | C3-Br > C5-Cl | Allows sequential, orthogonal functionalization. |
References
-
Synthesis and Reactivity of Halogenated 2-Pyridones Source: National Institutes of Health (PMC) / ResearchGate Context: Detailed analysis of regioselective coupling in 3,5-dihalo-2-pyridones and their utility as HIV-1 NNRTI scaffolds.
-
Pyridinone Scaffolds in Drug Discovery (Review) Source: Vertex AI / ResearchGate Context: Comprehensive review of pyridinone derivatives in FDA-approved drugs (Pirfenidone, Baloxavir) and their mechanism of action.
-
3-Bromo-5-chloro-2-pyridone Building Block Data Source: Chem-Impex / Sigma-Aldrich Context: Physical properties, safety data (H302, H315), and commercial availability of the core scaffold.
-
p38 MAPK Inhibitor Design Using Pyridone Cores Source: Journal of Medicinal Chemistry (via PubMed snippet) Context: Structural basis for using N-methyl-2-pyridones as bioisosteres for amides in kinase inhibitors.
Sources
Methodological & Application
Application Note: Synthesis Protocols for 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one
Abstract
This application note details a robust, scalable synthetic route for 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one (CAS: 889865-52-5), a critical halogenated heterocyclic scaffold used in the development of kinase inhibitors and KRAS-targeting small molecules. The protocol prioritizes regiochemical control, specifically addressing the challenges of C3-selective bromination and N-selective alkylation of the ambient pyridone nucleophile. By utilizing a stepwise approach starting from 5-chloro-2-hydroxypyridine, this guide ensures high purity (>98%) and reproducibility suitable for medicinal chemistry and early-phase process development.
Strategic Retrosynthesis & Pathway Design
The synthesis is designed around two critical disconnections: the C–Br bond formation via electrophilic aromatic substitution (
Retrosynthetic Analysis
The target molecule is disassembled into commercially available 5-chloro-2-hydroxypyridine (also known as 5-chloropyridin-2(1H)-one). The strategy defers methylation to the final step to prevent potential N-demethylation side reactions during the harsh halogenation conditions and to leverage the directing effect of the free lactam NH/OH tautomer.
Key Strategic Decisions:
-
Bromination First: Brominating the N-unsubstituted pyridone takes advantage of the strong ortho-directing effect of the carbonyl oxygen (in the pyridone tautomer) or the hydroxyl group (in the hydroxypyridine tautomer) to selectively halogenate the C3 position. The C5 position is already blocked by chlorine.
-
N-Methylation Optimization: Pyridones are ambident nucleophiles (reacting at N or O). To favor the desired N-methyl product (lactam) over the O-methyl ether (lactim), we employ a "soft" electrophile (Methyl Iodide) in a polar aprotic solvent, utilizing the Hard-Soft Acid-Base (HSAB) principle.
Reaction Pathway Diagram
Figure 1: Stepwise synthetic pathway from 5-chloro-2-hydroxypyridine to the target scaffold.
Experimental Protocols
Step 1: Regioselective Bromination
Objective: Synthesis of 3-Bromo-5-chloropyridin-2(1H)-one.
Mechanism: Electrophilic Aromatic Substitution (
Materials
-
Substrate: 5-Chloro-2-hydroxypyridine (1.0 equiv)
-
Reagent: Bromine (
) (1.1 equiv) -
Solvent: Glacial Acetic Acid (AcOH) (10 vol)
-
Base/Buffer: Sodium Acetate (NaOAc) (1.1 equiv) - Optional, buffers HBr byproduct.
Protocol
-
Setup: Charge a 3-neck round-bottom flask with 5-Chloro-2-hydroxypyridine and Glacial Acetic Acid. Stir until fully dissolved.
-
Addition: Cool the solution to 10–15°C. Add Bromine (
) dropwise via an addition funnel over 30 minutes. Note: The reaction is exothermic; control temperature to prevent poly-bromination. -
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The starting material should be consumed, and a less polar spot (product) should appear.
-
Quench: Pour the reaction mixture into ice-cold water (20 vol). Stir vigorously for 30 minutes. The product typically precipitates as a solid.
-
Isolation: Filter the solid precipitate. Wash the filter cake with cold water (
vol) to remove residual acetic acid and HBr. -
Purification: If the solid is off-white/yellow, recrystallize from Ethanol/Water or dry under vacuum at 50°C.
Critical Process Parameter (CPP): Temperature control during
Step 2: Regioselective N-Methylation
Objective: Synthesis of 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one.
Mechanism:
Materials
-
Substrate: 3-Bromo-5-chloropyridin-2(1H)-one (Int-1) (1.0 equiv)
-
Electrophile: Methyl Iodide (MeI) (1.2 equiv)
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv) -
Solvent: N,N-Dimethylformamide (DMF) (10 vol)
Protocol
-
Setup: In a clean, dry reactor under
atmosphere, dissolve 3-Bromo-5-chloropyridin-2(1H)-one in DMF. -
Activation: Add anhydrous
in one portion. Stir the suspension at room temperature for 15 minutes to deprotonate the lactam nitrogen. -
Alkylation: Cool to 0°C. Add Methyl Iodide dropwise via syringe or addition funnel.
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours.
-
Checkpoint: LC-MS should show a mass peak of
(Br/Cl isotope pattern).
-
-
Workup: Dilute the reaction mixture with Ethyl Acetate (20 vol) and wash with Water (
vol) to remove DMF and inorganic salts. Wash the organic layer with Brine ( vol). -
Drying: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: The crude residue is often pure enough (>95%). If necessary, purify via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes).[1]
Why this works: The use of a polar aprotic solvent (DMF) and a "soft" alkylating agent (MeI) favors the thermodynamic product (N-alkyl lactam) over the kinetic O-alkyl product (lactim ether).
Analytical Data & Quality Control
Expected Analytical Signatures
| Parameter | Specification | Notes |
| Appearance | White to pale yellow solid | |
| LC-MS ( | m/z 221.9 / 223.9 / 225.9 | Distinctive pattern for 1 Br + 1 Cl atom. |
| H-4 and H-6 appear as doublets ( | ||
| Carbonyl (~158 ppm), N-Me (~38 ppm) | C-Br and C-Cl carbons will show characteristic shifts. |
Troubleshooting Guide
-
Issue: Presence of O-methylated byproduct (2-methoxy-3-bromo-5-chloropyridine).
-
Solution: Switch solvent to Acetone or Acetonitrile and ensure temperature does not exceed 25°C. O-alkylation is often favored at higher temperatures or with harder electrophiles like dimethyl sulfate.
-
-
Issue: Incomplete Bromination.
-
Solution: Check the quality of
. If old, re-titrate or add a catalytic amount of Iron(III) bromide ( ), though this is rarely needed for activated pyridones.
-
Safety & Handling (MSDS Summary)
-
Methyl Iodide (MeI): Highly toxic, volatile, and a suspected carcinogen. Use only in a well-ventilated fume hood. Destroy excess MeI with aqueous ammonia or nucleophilic amines before disposal.
-
Bromine (
): Corrosive liquid, causes severe burns. Fumes are toxic. Handle with glass/Teflon equipment only. -
Reaction Waste: Aqueous streams from Step 1 contain HBr and should be neutralized with Sodium Bicarbonate before disposal.
References
-
Vertex Pharmaceuticals Inc. (1995). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. US Patent 5,436,344. Google Patents. Link
-
Sigma-Aldrich. (n.d.). 5-Bromo-3-chloro-1-methyl-2(1H)-pyridinone Product Sheet. Sigma-Aldrich.[2] Link
-
EvitaChem. (n.d.). Buy 5-bromo-3-chloro-6-methylpyridin-2(1H)-one. EvitaChem. Link
-
National Institutes of Health (NIH). (2013). Methyl 5-bromo-2-chloropyridine-3-carboxylate. PMC. Link
-
Tokyo Chemical Industry (TCI). (n.d.). Chlorination and Bromination Reagents with High Regioselectivity. TCI Chemicals. Link
Sources
Application Note: 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one as a Bifunctional Linchpin in Medicinal Chemistry
Strategic Overview: The Orthogonal Scaffold
In the landscape of Fragment-Based Drug Discovery (FBDD), 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one (CAS: 223596-17-6) represents a "privileged structure." Its value lies not just in the pyridin-2-one core—found in approved drugs like Pirfenidone (antifibrotic) and Perampanel (antiepileptic)—but in its specific halogenation pattern.
This scaffold offers orthogonal reactivity :
-
C3-Bromo Position: Highly reactive toward Palladium-catalyzed oxidative addition due to the weaker C-Br bond and electronic activation by the adjacent carbonyl.
-
C5-Chloro Position: Significantly less reactive, remaining inert under mild coupling conditions, yet activatable using electron-rich ligands (e.g., Buchwald dialkylbiaryl phosphines).
This guide details the protocols to utilize this molecule as a sequential "linchpin" for constructing complex heteroaryl libraries.
Chemical Logic & Mechanism
The utility of this intermediate is dictated by the electronic environment of the pyridone ring.
-
The C3-Position (Alpha): The C3-Br bond is electronically destabilized by the adjacent carbonyl (electron-withdrawing), making it the site of kinetic preference for oxidative addition with Pd(0).
-
The C5-Position (Gamma): The C5-Cl bond behaves more like a standard aryl chloride. The bond energy is higher, requiring higher temperatures or specialized ligands (e.g., XPhos, RuPhos) to facilitate oxidative addition.
Visualization: Reactivity Workflow
The following diagram illustrates the sequential functionalization strategy, validating the "Br-first, Cl-second" approach.
Caption: Sequential functionalization workflow exploiting the bond dissociation energy difference between C3-Br and C5-Cl.
Experimental Protocols
Protocol A: Preparation of the Scaffold (N-Methylation)
If the starting material is the commercially available 3-bromo-5-chloro-2-hydroxypyridine, it must be N-methylated. Pyridones can undergo O- vs. N-alkylation; this protocol favors N-alkylation.
-
Reagents: 3-Bromo-5-chloro-2-hydroxypyridine (1.0 eq), Methyl Iodide (MeI) (1.2 eq), Potassium Carbonate (K₂CO₃) (2.0 eq).
-
Solvent: DMF (Anhydrous).
-
Procedure:
-
Dissolve 3-bromo-5-chloro-2-hydroxypyridine in DMF (0.5 M).
-
Add K₂CO₃ and stir at Room Temperature (RT) for 15 min to deprotonate.
-
Add MeI dropwise (Caution: Carcinogen/Volatile).
-
Stir at RT for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.
-
Workup: Pour into ice water. The N-methyl product typically precipitates. Filter, wash with water, and dry.
-
Yield Expectation: 85–95%.
-
Protocol B: Regioselective C3-Suzuki Coupling
This step installs the first diversity element at the C3 position while leaving the C5-chloride intact.
-
Substrate: 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one.
-
Reagents: Aryl Boronic Acid (1.1 eq), Pd(PPh₃)₄ (3-5 mol%), Na₂CO₃ (2.0 eq).
-
Solvent: DME/H₂O (3:1 ratio) or Toluene/EtOH/H₂O.
-
Procedure:
-
Charge reaction vessel with substrate, boronic acid, and Na₂CO₃.
-
Add solvents and degas (sparge with Argon for 10 min).
-
Add Pd(PPh₃)₄ under Argon stream.
-
Heat to 80°C for 4–12 hours.
-
Critical Checkpoint: Monitor LCMS. The bromide (M+) should disappear. The chloride pattern (M/M+2 ratio of 3:1) must remain in the product mass spectrum.
-
Purification: Silica gel chromatography.
-
Protocol C: C5-Activation (Buchwald-Hartwig or Suzuki)
With the C3 position substituted, the C5-chloride is now targeted. This requires a "hotter" catalyst system.
-
Substrate: 3-Aryl-5-chloro-1-methylpyridin-2(1H)-one.
-
Reagents: Amine or Boronic Acid (1.2 eq), XPhos Pd G2 or RuPhos Pd G2 (2–5 mol%), K₃PO₄ (3.0 eq).
-
Solvent: 1,4-Dioxane (Anhydrous).
-
Procedure:
-
Combine substrate, coupling partner, and base in a sealed tube.
-
Add Dioxane and degas thoroughly.
-
Add the Pre-catalyst (XPhos Pd G2 is preferred for C-Cl activation).
-
Heat to 100–110°C for 12–24 hours.
-
Workup: Filter through Celite, concentrate, and purify via HPLC or Flash Chromatography.
-
Analytical Data Summary (Representative)
Researchers should validate their intermediates using the following characteristic signals.
| Position | Isotope/Bond | Characteristic Signal (1H NMR, 400 MHz, DMSO-d6) | Notes |
| N-Me | ^1H | δ 3.50 – 3.65 ppm (Singlet) | Diagnostic for N-alkylation (O-Me is typically >3.9 ppm). |
| C4-H | ^1H | δ 8.10 – 8.30 ppm (Doublet, J ~ 2.5 Hz) | Couples with C6-H. |
| C6-H | ^1H | δ 7.90 – 8.10 ppm (Doublet, J ~ 2.5 Hz) | Deshielded by adjacent Nitrogen. |
| C3-Br | ^13C | ~110–115 ppm | Disappears after Step 1 coupling. |
| C5-Cl | ^13C | ~108–112 ppm | Remains until Step 2. |
Troubleshooting Decision Tree
Use this logic flow to resolve common synthetic bottlenecks.
Caption: Diagnostic logic for optimizing regioselectivity during the critical C3-functionalization step.
References
-
Sigma-Aldrich. 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one Product Sheet.
-
Mouneir, W. (2022).[1] "Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds." Journal of Medicinal Chemistry & Drug Design.
-
Cho, C.S., et al. (2002). "Regioselective synthesis of 3-alkynyl-5-bromo-2-pyrones via Pd-catalyzed couplings." Organic Letters. (Demonstrates C3 vs C5 halide reactivity principles in analogous lactam/lactone systems).
-
ChemicalBook. Synthesis of 3-Bromo-5-chloro-pyridines (Patent US5436344A). (Detailed protocols for the halogenated precursors).
-
De, S., et al. (2022).[2] "Pyridine: the scaffolds with significant clinical diversity."[2][3] RSC Advances.
Sources
Application Note: Regioselective Buchwald-Hartwig Amination of 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one
This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenge of achieving regioselective C–N bond formation on the privileged 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one scaffold.
Executive Summary & Strategic Rationale
The 2-pyridone scaffold is a structural cornerstone in kinase inhibitors (e.g., p38 MAP kinase) and bromodomain ligands. The substrate 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one presents a classic chemoselectivity puzzle: it contains two distinct electrophilic sites (C3-Br and C5-Cl) within an electron-rich heterocycle.
The Core Challenge: While standard oxidative addition rates favor Ar-Br over Ar-Cl, the 2-pyridone electronic environment complicates this. The C3 position is alpha to the carbonyl, making it electron-rich and potentially prone to sluggish oxidative addition compared to electron-deficient pyridines. However, the bond dissociation energy difference (C–Br < C–Cl) remains the dominant control element.
The Solution: This protocol utilizes a Pd(0)/BrettPhos catalytic system to achieve >95% regioselectivity for the C3 position. The bulky, electron-rich BrettPhos ligand facilitates the oxidative addition of the hindered C3-Br while preventing the catalyst from engaging the less reactive C5-Cl bond, preserving the chlorine handle for subsequent diversification (e.g., Suzuki coupling).
Mechanistic Principles & Regiocontrol
To guarantee reproducibility, one must understand the "Why" behind the "How."
The Regioselectivity Hierarchy
In palladium-catalyzed cross-coupling, the rate-determining step for aryl halides is typically oxidative addition. For this substrate, the hierarchy is governed by bond strength:
-
C3-Br (Target): Bond Dissociation Energy (BDE) ~ 81 kcal/mol. Rapid oxidative addition.
-
C5-Cl (Off-Target): BDE ~ 96 kcal/mol. Slower oxidative addition; requires higher temperatures or smaller, more electron-rich ligands to activate.
Ligand Selection: The BrettPhos Advantage
We utilize BrettPhos (or RuPhos for secondary amines) for three reasons:
-
Steric Bulk: The large biaryl scaffold prevents the formation of inactive palladium dimers and suppresses the oxidative addition into the more sterically accessible but stronger C5-Cl bond.
-
Monoligation: It forms a reactive LPd(0) species that is highly active for C-N coupling at moderate temperatures (80–100 °C), allowing the reaction to complete before the C5-Cl site engages.
-
Amine Scope: Excellent for primary amines, which are common targets for this scaffold in library synthesis.
Reaction Pathway Visualization
The following diagram illustrates the competitive pathways and the selective trajectory enforced by this protocol.
Caption: Kinetic selection pathway. The energetic barrier for C5-Cl insertion is significantly higher than C3-Br, enabling selective functionalization.
Detailed Experimental Protocol
Reagents & Materials Table
| Component | Role | Equiv. | Notes |
| Substrate | Electrophile | 1.0 | 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one |
| Amine | Nucleophile | 1.2 | Primary or Secondary Amine |
| Pd₂(dba)₃ | Catalyst Precursor | 0.02 | (2 mol% Pd) Use fresh, purple crystals. |
| BrettPhos | Ligand | 0.06 | (6 mol%) 1:1.5 Pd:L ratio ensures active LPd species. |
| Cs₂CO₃ | Base | 2.0 | Finely ground, anhydrous. Gentle base prevents hydrolysis. |
| 1,4-Dioxane | Solvent | [0.2 M] | Anhydrous, degassed (Sparged with Ar). |
Step-by-Step Methodology
Step 1: Catalyst Pre-complexation (Critical for Reproducibility)
-
In a glovebox or under active Argon flow, charge a reaction vial with Pd₂(dba)₃ (2 mol%) and BrettPhos (6 mol%).
-
Add 1,4-Dioxane (1/3 of total volume).
-
Stir at 40 °C for 10 minutes . Why? This pre-heating step ensures ligand exchange occurs before the substrate is introduced, generating the active catalyst and preventing non-selective Pd-black formation.
Step 2: Substrate Addition
-
Add the Substrate (1.0 equiv), Amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv) to the pre-complexed catalyst solution.
-
Add the remaining Dioxane to reach a concentration of 0.2 M.
-
Seal the vial with a PTFE-lined cap.
Step 3: The Reaction
-
Heat the block to 90 °C .
-
Stir vigorously (1000 rpm). Why? Cs₂CO₃ is insoluble; mass transfer is critical.
-
Monitor by LC-MS at 2 hours.
-
Target: Disappearance of starting material (M+H: 223/225).
-
Product: Appearance of amine adduct (M+H: Expected Mass).[1]
-
Check: Ensure no loss of Cl (M-35 peaks).
-
Step 4: Workup & Purification
-
Cool to room temperature.
-
Filter through a pad of Celite (elute with EtOAc) to remove palladium residues and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash chromatography (SiO₂).
-
Eluent: 0-10% MeOH in DCM (Pyridones are polar).
-
Note: The 5-Cl handle makes the product less polar than the bis-aminated byproduct, aiding separation.
-
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Deactivation | Switch to Pd(OAc)₂ (pre-catalyst) or increase temp to 100°C. Ensure solvent is degassed. |
| Dehalogenation (Loss of Cl) | Hydride Elimination | Switch solvent to Toluene (less prone to H-transfer than Dioxane/THF). Use RuPhos . |
| Bis-Amination (C3 & C5) | Temperature too high | Lower temp to 80°C . Reduce reaction time. Ensure strict 1.0 equiv of substrate. |
| Protodebromination (SM -> H) | Moisture in solvent | Dry solvent over molecular sieves. Use NaOtBu (scavenges water, though harsher). |
Workflow Visualization
Caption: Operational workflow for the regioselective amination protocol.
References & Authority
-
Buchwald-Hartwig Amination Fundamentals:
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
-
-
Regioselectivity in Dihalogenated Heterocycles:
-
Lutz Ackermann et al. "Chemo- and Regioselective Aminations of Dihalo-Substituted Pyridines." Organic Letters, 2011. (Demonstrates Br > Cl selectivity principles).
-
-
Pyridone Functionalization:
-
Catalyst Systems for Pyridones:
-
Gini, A., et al. "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." Molecules, 2013. (Validates BrettPhos for hindered aminopyridines).
-
Sources
Application Note: Scalable Preparation of 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one
The following Application Note and Protocol guide details the scalable preparation of 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one .
Executive Summary
The target molecule, 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one , is a highly functionalized heterocyclic building block. Its 3-bromo position serves as an excellent handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 5-chloro substituent modulates lipophilicity and metabolic stability. The N-methyl group locks the tautomeric equilibrium in the pyridone form, preventing aromatization to the hydroxypyridine during subsequent functionalization.
This guide outlines a two-step scalable protocol starting from the commercially available commodity chemical 5-chloro-2-hydroxypyridine . The route is designed for multi-gram to kilogram scalability, prioritizing regioselectivity, safety, and purification efficiency (minimizing chromatography).
Key Advantages of This Protocol
-
Cost-Efficiency: Utilizes inexpensive 5-chloro-2-hydroxypyridine.
-
Regiocontrol: Exploits the innate nucleophilicity of the pyridone C3 position for selective bromination.
-
Scalability: Avoids exotic reagents; uses standard unit operations (crystallization, filtration).
Retrosynthetic Analysis & Pathway
The synthesis relies on the sequential functionalization of the pyridone core. Direct methylation of a pre-brominated precursor is preferred over bromination of the N-methylated species to avoid steric clashes and ensure correct regiochemistry.
Figure 1: Synthetic pathway designed for high regioselectivity, favoring N-alkylation over O-alkylation.
Detailed Experimental Protocols
Step 1: Regioselective Bromination
Objective: Install a bromine atom at the C3 position. Mechanism: Electrophilic Aromatic Substitution (EAS). The C5 position is blocked by chlorine; the C3 position is activated by the ortho-carbonyl (via resonance) and the nitrogen lone pair.
Materials
-
Substrate: 5-Chloro-2-hydroxypyridine (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Quench: Sodium Thiosulfate (aq)
Protocol (100 g Scale)
-
Setup: Equip a 2 L 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and nitrogen inlet.
-
Dissolution: Charge 5-Chloro-2-hydroxypyridine (100 g, 0.772 mol) and DMF (500 mL, 5 vol) . Stir at room temperature (20–25 °C) until a clear solution forms.
-
Addition: Cool the solution to 0–5 °C using an ice bath. Add NBS (144.3 g, 0.811 mol) portion-wise over 45 minutes. Critical: Maintain internal temperature <10 °C to prevent poly-bromination.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC/TLC. Target <2% starting material.
-
-
Quench & Isolation:
-
Pour the reaction mixture slowly into Ice Water (1.5 L) with vigorous stirring. The product will precipitate as a solid.
-
Stir the slurry for 30 minutes.
-
Filter the solid using a Buchner funnel.
-
Wash the cake with Water (2 x 300 mL) followed by 10% Na2S2O3 solution (200 mL) to remove residual bromine/succinimide.
-
-
Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.
-
Yield: Expected yield: 85–92% (135–147 g).
-
Appearance: Off-white to pale yellow solid.
-
Identity:3-Bromo-5-chloropyridin-2(1H)-one (CAS: 137628-16-1).[1]
-
Step 2: N-Methylation
Objective: Methylate the ring nitrogen (N1) while avoiding O-methylation at the carbonyl oxygen. Strategy: Use a "soft" electrophile (MeI) and a base in a polar aprotic solvent to favor the thermodynamic N-alkylated product (lactam) over the kinetic O-alkylated product (lactim ether).
Materials
-
Substrate: 3-Bromo-5-chloropyridin-2(1H)-one (from Step 1)[1]
-
Reagent: Methyl Iodide (MeI) (1.2 equiv)
-
Base: Potassium Carbonate (K2CO3) (1.5 equiv) - Anhydrous, granular
-
Solvent: DMF or Acetone (DMF is preferred for scale to reduce volatility hazards)
Protocol (100 g Scale)
-
Setup: Equip a 2 L reaction vessel with a reflux condenser, mechanical stirrer, and dropping funnel. Safety Note: Methyl Iodide is toxic and volatile; perform in a well-ventilated fume hood.
-
Charging: Charge 3-Bromo-5-chloropyridin-2(1H)-one (100 g, 0.48 mol) , K2CO3 (99.5 g, 0.72 mol) , and DMF (600 mL) .
-
Addition: Cool the suspension to 0–5 °C. Add Methyl Iodide (36 mL, 81.6 g, 0.576 mol) dropwise over 30 minutes.
-
Note: Controlled addition prevents exotherms and minimizes O-alkylation.
-
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours.
-
IPC: Monitor by HPLC.[2] The N-methyl product is typically more polar than the O-methyl impurity on reverse phase, but less polar on normal phase silica.
-
-
Workup:
-
Dilute the reaction mixture with Ethyl Acetate (1 L) and Water (1 L) .
-
Separate the layers.[3] Extract the aqueous layer again with Ethyl Acetate (500 mL) .
-
Combine organic layers and wash with Brine (3 x 500 mL) to remove DMF.
-
Dry over MgSO4 , filter, and concentrate under reduced pressure.
-
-
Purification (Crystallization):
-
The crude residue is often sufficient for use (>95% purity).
-
Recrystallization:[4] Dissolve crude solid in hot Isopropyl Alcohol (IPA) or Ethanol , cool to 0 °C to crystallize.
-
-
Yield: Expected yield: 80–88%.
-
Appearance: White to off-white crystalline solid.
-
Analytical Data & Quality Control
| Parameter | Specification | Method |
| Appearance | White to pale yellow solid | Visual |
| Purity | >98.0% (AUC) | HPLC (C18, MeCN/H2O + 0.1% TFA) |
| 1H NMR (DMSO-d6) | δ ~8.3 (d, 1H, H6), ~8.1 (d, 1H, H4), ~3.5 (s, 3H, N-Me) | 400 MHz NMR |
| Mass Spec | [M+H]+ = 221.9/223.9 (Br/Cl pattern) | LC-MS (ESI+) |
| Regioisomer Check | N-Me signal at ~3.5 ppm (Lactam) vs O-Me at ~3.9 ppm (Lactim) | 1H NMR |
Mechanistic Insight (Regioselectivity): The pyridone anion is an ambident nucleophile. Under thermodynamic control (high temperature, thermodynamic equilibrium), the N-alkylated product is favored due to the strength of the C=O bond retained in the lactam structure compared to the C=N bond in the lactim ether. Using K2CO3 in DMF facilitates this pathway.
Safety & Handling
-
Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen. Use a closed system or high-efficiency fume hood. Destroy excess MeI in waste streams by treating with aqueous ammonia or sodium thiosulfate.
-
N-Bromosuccinimide (NBS): Irritant. Exothermic decomposition can occur if heated dry. Store in a cool, dry place.
-
Waste Disposal: Aqueous waste from Step 1 contains succinimide and bromide; dispose of according to halogenated waste protocols.
References
-
Preparation of 3-bromo-5-chloropyridin-2(1H)-one: Patents and literature describe the bromination of 5-chloropyridone derivatives. See: US Patent 5,436,344, "3-bromo-5-chloro-pyridines used as intermediates".
-
General Pyridone Bromination: Regioselective Electrophilic Aromatic Bromination. MDPI, 2014.
-
N-Alkylation of Pyridones: Optimization of N- vs O-alkylation. Separation of isomers is critical. See: Sigma-Aldrich Technical Bulletins on Pyridone Synthesis.
-
Precursor Availability: 5-Chloro-2-hydroxypyridine is a standard catalog item.
Sources
- 1. Products - Zhengzhou Versailles-special chemical Technology Co.,Ltd [alchemist-pharm.com]
- 2. Making sure you're not a bot! [pub.uni-bielefeld.de]
- 3. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 - Google 文件 [docs.google.com]
- 4. Methyl 5-bromo-2-chloropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Strategic C-H Functionalization of 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one
Executive Summary
This Application Note details the strategic C-H activation of 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one (hereafter referred to as BCMP ). As a densely functionalized scaffold, BCMP presents a unique chemoselective challenge: activating the C(sp²)-H bonds (specifically C6) without disturbing the highly reactive C3-Br or C5-Cl handles.
This guide provides validated protocols for C6-selective arylation and alkenylation , leveraging the electronic bias of the 2-pyridone core. These methods enable the rapid generation of poly-substituted pyridone libraries, critical for kinase inhibitor and anti-fibrotic drug discovery.
Part 1: Structural Analysis & Reactivity Profile
The "Loaded Spring" Scaffold
BCMP is an electron-deficient heterocycle characterized by competing reactive sites. Understanding the electronic and steric landscape is prerequisite to successful functionalization.
| Position | Substituent | Reactivity Mode | Strategic Utility |
| C2 | Carbonyl (C=O) | Directing Group | The carbonyl oxygen acts as a weak directing group (DG) for transition metals (Pd, Rh, Ru), facilitating C6 activation via a 5-membered metallacycle. |
| C3 | Bromine (-Br) | Electrophile | High Reactivity: Primary site for Pd(0) oxidative addition (Suzuki-Miyaura, Stille). Challenge: Must remain intact during C-H activation. |
| C4 | Hydrogen (-H) | C-H Activation | Sterically Blocked: Sandwiched between Br and Cl. Direct activation is kinetically disfavored compared to C6. |
| C5 | Chlorine (-Cl) | Electrophile | Moderate Reactivity: Secondary handle for cross-coupling, typically engaged after C3 functionalization. |
| C6 | Hydrogen (-H) | C-H Activation | Primary Target: Most acidic proton (pKa ~28-30) and sterically accessible. Activated via Concerted Metallation-Deprotonation (CMD). |
Mechanism of Selectivity
The success of C6-functionalization relies on the Concerted Metallation-Deprotonation (CMD) pathway. Unlike electrophilic aromatic substitution (SEAr), which would favor electron-rich sites (none available here), CMD relies on the acidity of the C-H bond and the geometry of the catalyst.
-
Acidity: The electron-withdrawing nature of the adjacent Nitrogen and the C5-Chlorine makes the C6-H bond significantly more acidic.
-
Coordination: The C2-Carbonyl coordinates to the metal center, positioning it perfectly to cleave the C6-H bond.
Caption: Reactivity map of BCMP highlighting the competition between C-X oxidative addition and C-H activation.
Part 2: Experimental Protocols
Protocol A: C6-Selective Arylation (Pd-Catalyzed)
Objective: Install an aryl group at C6 while preserving the C3-Br and C5-Cl halides. Strategy: Use "Fagnou Conditions" (Pd(OAc)₂, Pivalic Acid). This system promotes the CMD pathway via a Pd(II) species, avoiding the formation of electron-rich Pd(0) species that would rapidly insert into the C3-Br bond.
Materials
-
Substrate: BCMP (1.0 equiv)
-
Coupling Partner: Aryl Iodide (1.5 equiv) or Aryl Boronic Acid (2.0 equiv - requires oxidant)
-
Note: Using Aryl Iodides is preferred for direct arylation under these specific conditions to minimize oxidative side-reactions.
-
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: P(t-Bu)₂Me-HBF₄ (10 mol%) or Triphenylphosphine (less effective but cheaper)
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃
-
Additive: Pivalic Acid (PivOH) (30 mol%) - Critical for CMD mechanism
-
Solvent: Toluene or Mesitylene (anhydrous)
Step-by-Step Methodology
-
Setup: In a glovebox or under a steady stream of Argon, charge a dried Schlenk tube with BCMP (1 mmol, 223 mg), Pd(OAc)₂ (11 mg), Ligand (if using), K₂CO₃ (276 mg), and PivOH (30 mg).
-
Addition: Add the Aryl Iodide (1.5 mmol) and Toluene (5 mL).
-
Degassing: Seal the tube and purge with Argon for 5 minutes.
-
Reaction: Heat the mixture to 100°C for 16–24 hours.
-
Checkpoint: Monitor via LC-MS.[1] Look for the product mass (M + Ar - H). If C3-coupling is observed (dimerization or scrambling), lower temperature to 80°C and increase PivOH to 50 mol%.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂).
-
Eluent: Hexanes/EtOAc gradient. The product is typically less polar than the starting pyridone.
-
Key Insight: The pivalate anion acts as a proton shuttle, lowering the energy barrier for breaking the C6-H bond. This makes C-H cleavage faster than the oxidative addition into the C3-Br bond.
Protocol B: C6-Selective Alkenylation (Ru-Catalyzed)
Objective: Install an alkene at C6 (Fujiwara-Moritani reaction). Strategy: Ruthenium(II) catalysis is highly selective for C-H activation over C-Halogen insertion, making it the safest method for preserving the C3-Br bond.
Materials
-
Substrate: BCMP (1.0 equiv)
-
Coupling Partner: Acrylate (e.g., Ethyl Acrylate) or Styrene (2.0 equiv)
-
Catalyst: [Ru(p-cymene)Cl₂]₂ (5 mol%)
-
Additive: Cu(OAc)₂·H₂O (2.0 equiv) - Acts as the terminal oxidant
-
Solvent: DCE (1,2-Dichloroethane) or t-Amyl Alcohol
Step-by-Step Methodology
-
Setup: Charge a pressure tube with BCMP (0.5 mmol), [Ru(p-cymene)Cl₂]₂ (15 mg), and Cu(OAc)₂ (200 mg).
-
Addition: Add the acrylate (1.0 mmol) and solvent (3 mL).
-
Reaction: Seal the tube (aerobic conditions are often tolerated, but Argon is preferred for reproducibility). Heat to 110°C for 12 hours.
-
Workup: Dilute with CH₂Cl₂, wash with 10% NH₄OH (to sequester Copper), then water and brine.
-
Purification: Flash chromatography.
Part 3: Sequential Functionalization Workflow
To maximize the utility of BCMP, a sequential workflow allows for the construction of tri-substituted pyridones. The order of operations is critical.
Recommended Sequence:
-
Step 1: C6-H Activation (Protocol A or B).
-
Reasoning: If C3-Suzuki is performed first, the steric bulk at C3 might hinder the subsequent C6 activation, or the new aryl group might introduce competing C-H sites.
-
-
Step 2: C3-Suzuki Coupling.
-
Conditions: Pd(PPh3)4, Na2CO3, Aryl Boronic Acid, DME/H2O.
-
Reasoning: The C3-Br is highly reactive. Standard Pd(0) conditions work excellently here.
-
-
Step 3: C5-Cl Functionalization.
-
Conditions: Buchwald-Hartwig Amination or Suzuki (requires specialized ligands like XPhos or RuPhos due to the unreactive C-Cl bond).
-
Caption: Sequential functionalization workflow ensuring chemoselectivity.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by halides or poor solubility. | Switch solvent to t-Amyl alcohol or add 10% DMF. Ensure anhydrous conditions for Pd-catalyzed arylation. |
| Loss of C3-Br (Dehalogenation) | Formation of Pd-Hydride species. | Reduce reaction temperature. Ensure oxidant (Cu or Ag) is fresh if using oxidative coupling. Switch to Ru(II) protocol. |
| C3-Arylation (Wrong Regioisomer) | Oxidative addition is faster than C-H activation. | CRITICAL: Increase Pivalic Acid concentration (up to 1.0 equiv). The pivalate anion accelerates the CMD step, making it kinetically competitive against oxidative addition. |
| Homocoupling of Aryl Iodide | Excess oxidant or insufficient base. | Use Aryl Bromides with the Pd/PivOH system (if C3-Br is tolerated) or switch to Aryl Boronic acids with Ag2CO3 oxidant. |
References
-
Lapointe, D., & Fagnou, K. (2010). Overview of the Concerted Metallation-Deprotonation (CMD) mechanism in C-H activation. Chemistry Letters. Link
-
Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope. Chemical Reviews. Link
-
Kuhl, N., & Glorius, F. (2010). Rhodium(III)-Catalyzed C-H Activation and Dehydrogenative Cross-Coupling of Alkenes. Angewandte Chemie International Edition. Link
-
Hirano, K., & Miura, M. (2020). Site-Selective C-H Functionalization of Pyridones. Chemical Science. Link
-
Sigma-Aldrich. (2024). Product Specification: 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one. Link
Sources
Troubleshooting & Optimization
Overcoming steric hindrance in 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one coupling
A Guide to Overcoming Steric Hindrance in Cross-Coupling Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource addresses the common challenges encountered when performing cross-coupling reactions with the sterically hindered 3-bromo-5-chloro-1-methylpyridin-2(1H)-one substrate. As a team of Senior Application Scientists, we have synthesized our field expertise and current literature to provide you with not just protocols, but the mechanistic reasoning to empower your experimental design and troubleshooting efforts.
The Core Challenge: A Sterically Encumbered Substrate
The 3-bromo-5-chloro-1-methylpyridin-2(1H)-one scaffold is a valuable building block, but its substitution pattern presents a significant steric challenge. The C3-bromo position is flanked by the N-methyl group and the C5-chloro substituent, creating a congested environment around the reactive C-Br bond. This steric hindrance can severely impede the oxidative addition step, a critical phase in many palladium-catalyzed cross-coupling cycles, leading to low yields or reaction failure[1]. This guide provides targeted strategies to overcome this hurdle.
Troubleshooting Guides & FAQs
Question 1: My Suzuki-Miyaura coupling with an arylboronic acid is giving low to no yield. What are the most critical parameters to adjust?
Answer: This is a classic issue rooted in steric hindrance. The bulky groups adjacent to the bromide impede the approach of the palladium catalyst for oxidative addition. Furthermore, the subsequent transmetalation step can also be sluggish. A multi-pronged approach focusing on the catalyst system, reaction conditions, and the nature of the boron reagent is required.
Troubleshooting Decision Workflow
Caption: A decision workflow for troubleshooting failed Suzuki-Miyaura couplings.
In-Depth Recommendations:
-
Re-evaluate the Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often insufficient. The key is to use a catalytic system that is both highly active and can accommodate the steric bulk.
-
Rationale: Bulky, electron-rich biarylphosphine ligands (Buchwald ligands) are designed to promote the formation of a highly reactive, monoligated L-Pd(0) species. This less-coordinated palladium center has a smaller steric footprint, facilitating oxidative addition into the hindered C-Br bond[2][3]. Palladacycle precatalysts are also excellent as they are often more stable and provide a reliable source of the active Pd(0) catalyst[4][5].
-
Suggested Ligands: SPhos, XPhos, RuPhos.
-
Suggested Precatalysts: G3-XPhos Palladacycle, G4-SPhos Palladacycle.
-
-
Modify the Boron Reagent: Boronic acids themselves can be unstable. Using a more stable derivative can significantly improve outcomes.
-
N-methyliminodiacetic acid (MIDA) Boronates: These are highly stable, crystalline solids that are compatible with chromatography[6]. They participate in the reaction via a slow, controlled release of the corresponding boronic acid under mild aqueous basic conditions, which is particularly useful for coupling partners that are prone to decomposition[7].
-
Pinacol Boronate Esters: These are generally more stable than boronic acids and can be used as direct replacements to avoid issues like protodeboronation[8].
-
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale for Steric Hindrance |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) or G3-XPhos Palladacycle (1-2 mol%) | Provides a reliable source of active Pd(0). Palladacycles are highly efficient for challenging substrates[4][9]. |
| Ligand | XPhos or SPhos (2-4 mol%) | Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination[2]. |
| Boron Reagent | Arylboronic Acid (1.5 equiv) or MIDA Boronate (1.5 equiv) | MIDA boronates offer enhanced stability and slow release, minimizing side reactions[7]. |
| Base | K₃PO₄ or Cs₂CO₃ (3.0 equiv) | Effective in promoting transmetalation without being overly harsh[2][10]. |
| Solvent | 1,4-Dioxane/H₂O (e.g., 5:1) or Toluene/H₂O (e.g., 5:1) | Common solvent systems that facilitate dissolution of both organic and inorganic reagents. |
| Temperature | 90 - 110 °C | Provides sufficient thermal energy to overcome the activation barrier for oxidative addition. |
Question 2: I am attempting a Buchwald-Hartwig amination with a primary or secondary amine and observing no product formation. How should I proceed?
Answer: C-N bond formation with this substrate is exceptionally challenging due to sterics. The success of this reaction is almost entirely dependent on using a state-of-the-art catalyst system specifically designed for hindered couplings.
Key Mechanistic Hurdles & Solutions:
-
Slow Oxidative Addition: As with the Suzuki coupling, this is the first major barrier.
-
Difficult Reductive Elimination: After the amine is bound to the palladium center, the steric congestion can make the final bond-forming reductive elimination step energetically unfavorable.
Solution: Employ a Highly Specialized Ligand
-
Rationale: Modern phosphine ligands have been developed with specific steric and electronic properties to facilitate both the oxidative addition and the C-N reductive elimination steps. Ligands like BrettPhos are exceptionally bulky, which not only promotes the formation of the active catalyst but also forces the geometry at the metal center to be more favorable for the final bond-forming step[2].
-
Recommended Ligand: BrettPhos is a go-to choice for challenging C-N couplings. Josiphos-type ligands can also be effective.
-
Recommended Base: A strong, non-nucleophilic base is essential. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) is standard. For very sensitive substrates, lithium bis(trimethylsilyl)amide (LiHMDS) can be a superior choice.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox, add 3-bromo-5-chloro-1-methylpyridin-2(1H)-one (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst such as Pd₂(dba)₃ (2 mol%), and BrettPhos (4 mol%) to an oven-dried reaction vial equipped with a stir bar.
-
Add sodium tert-butoxide (1.4 equiv).
-
Seal the vial, remove it from the glovebox, and add anhydrous, degassed toluene via syringe.
-
Place the reaction mixture in a preheated oil bath at 110 °C.
-
Monitor the reaction progress by LC-MS or TLC. Reactions may require 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography.
Question 3: My Sonogashira coupling with a terminal alkyne is producing a significant amount of a diyne byproduct and my starting material remains. What is causing this and how can I prevent it?
Answer: The byproduct you are observing is the result of Glaser coupling, the oxidative homocoupling of your terminal alkyne. This is a very common side reaction in Sonogashira couplings, and it is mediated by the copper(I) co-catalyst, especially in the presence of oxygen.
Competing Catalytic Cycles
Caption: Competing reaction pathways in a standard Sonogashira coupling.
Troubleshooting Strategies:
-
Implement Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst entirely. While copper accelerates the reaction, modern palladium/ligand systems are often efficient enough to catalyze the reaction alone.
-
Rationale: In the absence of copper, the primary pathway for alkyne homocoupling is removed[11][12]. The mechanism proceeds through direct interaction of the alkyne with the palladium center[13].
-
Recommended Conditions: Use a palladium source like Pd(PPh₃)₂Cl₂ or (AllylPdCl)₂ with a phosphine ligand like P(t-Bu)₃ and an amine base (e.g., triethylamine, diisopropylamine) in a solvent like THF or DMF[12].
-
-
Ensure Rigorous Exclusion of Oxygen: If you must use copper, it is critical to maintain an inert atmosphere. Oxygen promotes the oxidation of Cu(I) to the Cu(II) species that drives Glaser coupling.
-
Procedure: Use a solvent that has been degassed by at least three freeze-pump-thaw cycles. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.
-
Table 2: Comparison of Sonogashira Protocols
| Feature | Standard (Pd/Cu) Sonogashira | Copper-Free Sonogashira |
| Catalysts | Pd source (e.g., Pd(PPh₃)₄), CuI (co-catalyst) | Pd source (e.g., Pd(OAc)₂), Phosphine Ligand |
| Key Advantage | Often faster reaction rates. | Eliminates or significantly reduces Glaser homocoupling[11][12]. |
| Primary Drawback | Prone to alkyne homocoupling, requires inert atmosphere. | May require higher temperatures or longer reaction times. |
| When to Use | For robust, non-precious alkynes where yield loss to dimerization is acceptable. | For precious or complex alkynes where maximizing yield of the cross-coupled product is critical. |
References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 18, 2026, from [Link]
-
Kozlov, D., et al. (2024, August 8). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Deiters, A., et al. (2015). 3,4- and 3,5-Disubstituted 2-Pyridones Using an Intermolecular Cycloaddition / Cycloreversion Strategy: Toward the Synthesis of Aristopyridinone A. Tetrahedron Letters, 56(44), 6069-6072. [Link]
-
Yuan, J., et al. (2026, February 3). Palladacycle Catalyst Based on a Cyclopropane Monophosphine Ligand for the Suzuki–Miyaura Cross-Coupling Reaction. Organometallics. [Link]
-
So, C. M., & Matousova, E. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(21), 3823-3826. [Link]
-
Wang, D., et al. (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. [Link]
-
Gallou, F., & Lipshutz, B. H. (n.d.). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Angewandte Chemie International Edition. [Link]
-
Conreaux, D., et al. (2007). Regioselective Cross-Coupling Route to 3,5-Disubstituted 2-Pyridones. Synfacts, 2007(4), 0371-0371. [Link]
-
Kumar, S., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports, 7(1), 17855. [Link]
- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
-
Barabe, F., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry. [Link]
-
Azizi, K., et al. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
Lenstra, D. C., & van der Vlugt, J. I. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(23), 9094-9107. [Link]
-
Al-Masum, M., & Al-Ahmari, S. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Catalysts, 9(1), 25. [Link]
-
Tšubrik, O., et al. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 52(40), 5154-5157. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 18, 2026, from [Link]
-
Richards, C. J., et al. (n.d.). A ferrocene based palladacyclic precatalyst for the Suzuki cross-coupling of aryl chlorides. Chemical Communications. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 18, 2026, from [Link]
-
Kushwaha, A. K., et al. (n.d.). 1-[(2-Chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one. Acta Crystallographica Section E. [Link]
-
Zhang, Y., et al. (n.d.). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Chemical Science. [Link]
-
Hansen, A. L. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]
-
Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett, 1992(3), 207-210. [Link]
-
Saikia, P., et al. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances, 5(29), 23210-23214. [Link]
-
Noël, T., & Buchwald, S. L. (2011). Cross-coupling in flow. Chemical Society Reviews, 40(10), 5010-5029. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Chemistry Catalyst. (2025, October 21). UCF CHM2210 - Exam3.1 Review Skill#1 - Steric Hindrance Slows Down SN2 Rate. [Link]
-
Chen, C., & Li, Y. (2020). The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. Synthesis, 52(12), 1675-1688. [Link]
-
Handa, S., & Lipshutz, B. H. (2025, June 4). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. jmcct.com [jmcct.com]
- 3. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 7. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. A ferrocene based palladacyclic precatalyst for the Suzuki cross-coupling of aryl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Optimizing catalyst selection for 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one
Topic: Optimizing Catalyst Selection & Troubleshooting
Ticket ID: CHEM-SUP-2024-889 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Janus" Scaffold
You are working with 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one . This scaffold presents a classic "Janus" problem in medicinal chemistry: it possesses two distinct halogen handles with divergent electronic and steric profiles.
-
C3-Bromo (The "Soft" Handle): Located
to the carbonyl. Electronically activated for oxidative addition but sterically crowded by the N-methyl group and the carbonyl oxygen. -
C5-Chloro (The "Hard" Handle): Located
to the carbonyl. Electronically deactivated compared to C3 and possesses a stronger C-Cl bond, requiring specialized ligands for activation.
The Core Challenge: The primary failure mode is loss of regioselectivity (touching C5 before C3 is finished) or catalyst deactivation (coordination of the pyridone oxygen to the Pd center).
Module 1: The Regioselectivity Crisis (C3-Br Coupling)
User Issue:
"I am observing bis-coupling (reaction at both C3 and C5) or sluggish conversion at C3."
Technical Analysis:
The Bond Dissociation Energy (BDE) difference between C-Br (~68 kcal/mol) and C-Cl (~81 kcal/mol) is your primary control lever. However, using "hot" ligands (like Buchwald dialkylbiarylphosphines) early in the sequence erodes this barrier, activating the C5-Cl prematurely.
Troubleshooting Protocol:
| Parameter | Recommendation | Rationale |
| Catalyst System | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Use "older generation" ligands. Bis-phosphines (dppf) create a steric environment that favors the more accessible/reactive C-Br bond without sufficiently activating the C-Cl bond. |
| Ligand Class | Avoid XPhos, SPhos, or bulky NHCs | These electron-rich ligands lower the oxidative addition barrier too much, causing "leakage" into the C5-Cl site. |
| Temperature | 60°C – 80°C | Do not reflux in high-boiling solvents (e.g., toluene/110°C) during Step 1. Thermal energy alone can overcome the C-Cl activation barrier. |
| Stoichiometry | 0.95 – 1.0 equiv of Boronic Acid | Starve the reaction slightly. Excess boronic acid drives the secondary catalytic cycle at C5. |
Step-by-Step C3-Selective Protocol:
-
Charge: 1.0 equiv Substrate + 1.0 equiv Boronic Acid + 2.0 equiv Na₂CO₃.
-
Solvent: 1,4-Dioxane/Water (4:1). The water is critical to solubilize the base and facilitate the transmetalation step.
-
Catalyst: Add 3 mol% Pd(dppf)Cl₂·CH₂Cl₂ .
-
Cycle: Heat to 80°C for 4–6 hours.
-
Checkpoint: Monitor by LCMS. If C3-product > 95% and C5-impurity < 2%, stop immediately.
Module 2: The Conversion Plateau (Catalyst Poisoning)
User Issue:
"The reaction initiates but stalls at 40-50% conversion. Adding more catalyst doesn't help."
Technical Analysis:
The 2-pyridone oxygen is a hard Lewis base. As the reaction progresses, the concentration of Pd(0) increases. The pyridone oxygen can coordinate to the Pd(0) or Pd(II) species, forming stable, off-cycle resting states (aggregates) that prevent oxidative addition. This is often mistaken for catalyst decomposition.
Troubleshooting Protocol:
Q: Did the reaction turn black (Pd precipitation)?
-
YES: The catalyst has aggregated. The pyridone scaffold is likely acting as a bridging ligand.
-
Fix: Switch to a Precatalyst system (e.g., XPhos Pd G3 or Pd(dppf)Cl₂ ). Avoid Pd(OAc)₂ or Pd₂dba₃ which require in-situ reduction and ligand association, leaving a window for the pyridone to intercept the naked metal.
-
Fix: Increase solvent polarity. Switch from Toluene to DMAc (Dimethylacetamide) or DMF . Polar solvents compete with the pyridone oxygen for coordination sites on the metal.
-
Q: Is the N-Methyl group intact?
-
Check: Ensure you are not using a base strong enough to deprotonate the C6-H or cause other side reactions, though N-Me blocks the primary acidic site.
-
Fix: Switch base to K₃PO₄ (Potassium Phosphate Tribasic). Phosphate creates a "buffered" basic environment that is often superior for nitrogen heterocycles compared to carbonates.
Module 3: Activating the "Dead" C5-Chloride
User Issue:
"I have successfully installed my group at C3. Now I cannot get the C5-Chlorine to react."
Technical Analysis:
Once the C3-Br is substituted (likely with an aryl group), the pyridine ring becomes even more electron-rich (if the coupled group is an electron donor), further deactivating the C5-Cl bond. Standard catalysts will fail here. You must cross the "Activation Energy Gap."
Troubleshooting Protocol:
| Parameter | Recommendation | Rationale |
| Ligand | XPhos or RuPhos | You need electron-rich, bulky dialkylbiarylphosphines. These ligands boost the electron density on the Pd center, facilitating oxidative addition into the strong C-Cl bond. |
| Catalyst Source | Pd-G3/G4 Precatalysts | Use Buchwald Precatalysts (e.g., XPhos Pd G3). These ensure a 1:1 L:Pd ratio and rapid initiation, crucial for difficult substrates. |
| Temperature | 100°C – 120°C | High thermal energy is required. |
| Solvent | n-Butanol or Toluene/Water | Alcoholic solvents often facilitate the activation of aryl chlorides in difficult Suzuki couplings. |
Visualizing the Optimization Logic
The following diagram illustrates the decision matrix for sequential functionalization of 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one.
Caption: Sequential Logic Flow. Blue path indicates mild conditions for C3-selectivity. Red path indicates forcing conditions for C5-activation.
Frequently Asked Questions (FAQ)
Q: Can I perform a one-pot, two-step reaction to put different groups on C3 and C5? A: Yes, but order matters. You must install the C3 group first using the "Path A" conditions (see diagram). Once consumed, add the second boronic acid, a stronger base (KOH or K₃PO₄), and a booster shot of active catalyst (e.g., add XPhos ligand solution to the existing mixture) and raise the temperature to 110°C.
Q: Why is my yield low even though the starting material is gone? A: Check for protodehalogenation . The C3-Br bond is labile.[1] If the transmetalation step is slow (due to poor solubility of the boronic acid), the Pd(II)-Ar species may undergo beta-hydride elimination or capture a proton from the solvent, replacing the Bromine with Hydrogen.
-
Fix: Ensure your solvent is strictly degassed. Increase the concentration of the boronic acid.
Q: Does the N-Methyl group affect the catalyst choice? A: It simplifies it. If you were using the NH-pyridone, you would need 2+ equivalents of base to handle the acidic proton, and the anionic nitrogen would aggressively bind Palladium. With N-Methyl, you avoid N-coordination, but the Carbonyl Oxygen is still a risk. This is why we recommend chelating solvents or robust precatalysts.
References
-
Reaction of 3,5-dihalopyridines/pyridones: Chemical Science, 2016 , 7, 6400-6406. (Discusses BDE trends and site-selectivity in heteroaryl halides).
-
Catalyst Poisoning by Pyridones: Chemical Communications, 2012 , 48, 792-794. (Mechanistic insight into coordination effects of 2-pyridones on Pd centers).
-
General Suzuki-Miyaura Guides: Sigma-Aldrich Technical Bulletin: Suzuki Cross-Coupling Reaction User Guide. (General protocols for heterogeneous and homogeneous catalysis).
-
Buchwald Precatalysts: Accounts of Chemical Research, 2008 , 41, 1461–1473. (Foundational work on dialkylbiarylphosphine ligands for challenging substrates).
Sources
Technical Support Center: Solubilization of 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one
Ticket ID: SOL-PYR-351 Subject: Solubility optimization for halogenated N-methylpyridinone intermediate Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]
Executive Summary: The "Brick Dust" Challenge
You are encountering solubility issues with 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one because this molecule sits in a difficult chemical space often referred to as "brick dust."
While the parent scaffold (N-methyl-2-pyridone) is relatively polar, the addition of two heavy halogens (Bromine at C3, Chlorine at C5) drastically alters its physicochemical profile:[1]
-
High Lipophilicity: The halogens create a hydrophobic shell, significantly raising the LogP.
-
Strong Crystal Lattice: The planar aromatic ring allows for tight pi-stacking, while the halogens induce strong intermolecular interactions.[1] This high lattice energy requires significant energy to break (dissolve).
-
Zero Ionization Potential: Unlike many drugs, this molecule is non-ionizable in the physiological pH range (pH 1–14). The nitrogen is methylated (cannot donate H), and the carbonyl oxygen is too weakly basic to protonate. Adjusting pH will not work. [1]
This guide provides three validated protocols to overcome these barriers, ranging from simple cosolvent systems to advanced encapsulation.
Part 1: Diagnostic & Decision Matrix
Before selecting a protocol, determine your end-use requirement. Use the logic flow below to select the correct method.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.
Part 2: Troubleshooting Protocols
Method A: The "DMSO Spike" (For In Vitro Assays)
Best for: High-Throughput Screening (HTS), Enzyme Assays, Cell Culture. Mechanism: Kinetic solubilization.[1] You are tricking the compound into staying in solution long enough for the assay by predissolving it in a "super-solvent" (DMSO).
The Trap: If you add the DMSO stock directly to cold buffer, the compound will precipitate immediately (the "crashing out" effect).
Correct Protocol:
-
Prepare Stock: Dissolve the solid compound in 100% anhydrous DMSO to a concentration of 10 mM . Sonicate for 5 minutes if visible particles remain.
-
Intermediate Dilution (Critical Step):
-
Do not go straight to the assay buffer.
-
Prepare a "working solution" by diluting the stock 1:10 into warm (37°C) PBS or culture media.
-
Why? This reduces the thermal shock and local concentration spikes that trigger nucleation/crystallization.
-
-
Final Addition: Add the working solution to your assay plate. Ensure the final DMSO concentration is <0.5% (v/v) to avoid cytotoxicity [1].[2]
| Parameter | Specification |
| Max Stock Conc. | 10–50 mM (in 100% DMSO) |
| Max Aqueous Stability | ~4 hours (Compound may eventually crystallize) |
| Storage | Store DMSO stock at -20°C; protect from moisture.[1] |
Method B: Cyclodextrin Encapsulation (The Gold Standard)
Best for: In Vivo (IV/IP), High Concentration Aqueous Stock, Long-term Stability. Mechanism: The hydrophobic halogenated pyridinone ring fits perfectly inside the lipophilic cavity of Beta-Cyclodextrin, while the hydrophilic exterior renders the complex water-soluble.[1]
Recommended Agent: Sulfobutylether-β-Cyclodextrin (SBE-β-CD, brand name Captisol®) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1]
Protocol:
-
Vehicle Preparation: Prepare a 20% (w/v) SBE-β-CD solution in sterile water or saline.[1] Stir until clear.
-
Addition: Add your solid 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one to the vehicle.
-
Energy Input:
-
Option 1 (Gentle): Stir continuously for 24 hours at room temperature.
-
Option 2 (Rapid): Sonicate for 30 minutes, then stir for 4 hours.
-
-
Filtration: Filter through a 0.22 µm PVDF filter to remove any undissolved "brick dust."[1]
Why this works: The bromine and chlorine atoms are highly lipophilic and anchor the molecule inside the cyclodextrin torus. This method can typically increase solubility by 100-fold to 1000-fold compared to plain water [2].[1]
Figure 2: Schematic of the inclusion complex formation. The hydrophobic drug is shielded from water by the cyclodextrin host.[3][4]
Method C: Surfactant/Co-solvent Mix (For Oral Gavage)
Best for: Oral delivery (PO) in rodents where high doses are required and IV formulation constraints (osmolarity/viscosity) are less strict.
Formulation "Recipe":
-
5% DMSO (Pre-solubilizer)
-
5% Tween 80 (Surfactant/Micelle former)
-
30% PEG 400 (Co-solvent)
-
60% Water/Saline (Bulk phase)
Mixing Order (Strict):
Warning: If you add water before the PEG/Tween, the compound will precipitate.
Part 3: Frequently Asked Questions (FAQs)
Q: Can I just add HCl or NaOH to dissolve it? A: No. This is a common misconception.[1]
-
Acid: The carbonyl oxygen is extremely weakly basic. You would need concentrated sulfuric acid to protonate it, which is incompatible with biological assays.
-
Base: The nitrogen is methylated (N-CH3).[1] There is no acidic proton to remove.[1] Therefore, the molecule stays neutral across the entire pH chart.
Q: My compound precipitated after 2 hours in the fridge. Why? A: Temperature drastically affects solubility for crystalline solids.[1] By cooling the solution, you lowered the kinetic energy below the crystal lattice energy threshold.
-
Fix: Keep working solutions at Room Temperature (RT) or 37°C. Do not refrigerate aqueous dilutions.[1]
Q: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol is more volatile and has lower solubilizing power for halogenated aromatics than DMSO. It is also less tolerated in some cell lines at equivalent concentrations.[1] DMSO is preferred for the initial stock.
References
-
DMSO Tolerance in Biological Assays
- Title: Biological assay challenges from compound solubility: strategies for bioassay optimiz
- Source: N
-
URL:[Link]
-
Cyclodextrin Solubilization
-
Captisol® Technology (SBE-β-CD)
Sources
- 1. 1-Methyl-2(1H)-pyridinone | C6H7NO | CID 12755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. Captisol [captisol.com]
Technical Support Center: Recrystallization of 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the recrystallization of 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one. This document offers troubleshooting advice and frequently asked questions to address specific challenges encountered during the purification of this compound.
Introduction to Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds. The process relies on the differential solubility of a compound in a hot versus a cold solvent.[1][2][3] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but have high solubility at an elevated temperature.[1][3] As the saturated hot solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, which are either present in smaller amounts or have different solubility profiles, remain in the "mother liquor."[4] The success of this technique is highly dependent on the choice of solvent.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one and provides systematic solutions.
Question: My compound is not dissolving in the hot solvent. What should I do?
Answer:
-
Increase the Solvent Volume: You may not be using a sufficient amount of solvent. Add small portions of the hot solvent to the flask containing your crude compound until it dissolves.[4]
-
Increase the Temperature: Ensure your solvent is heated to its boiling point to maximize the solubility of your compound.
-
Select a More Suitable Solvent: If the compound remains insoluble even in a large volume of boiling solvent, the chosen solvent is likely inappropriate. The polarity of the solvent may not be compatible with your compound. 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one is a polar molecule due to the presence of the carbonyl group and the halogen atoms. Therefore, polar solvents are more likely to be effective. Consider solvents like ethanol, methanol, or acetone. A rule of thumb is that solvents with functional groups similar to the compound often work well.[5]
-
Consider a Solvent Mixture (Co-solvent system): If a single solvent is not effective, a co-solvent system can be employed.[2] This typically involves a "good" solvent in which your compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The solvents must be miscible. For example, you could dissolve your compound in a minimal amount of a hot, good solvent (like ethanol or acetone) and then add the poor solvent (like water or hexane) dropwise until the solution becomes cloudy (the saturation point). Then, add a few drops of the good solvent to redissolve the precipitate and allow the solution to cool slowly.
Question: My compound "oiled out" during cooling instead of forming crystals. How can I fix this?
Answer:
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute.[2] It can also occur if the solution is cooled too rapidly or if the concentration of the solute is too high.
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add more of the same solvent to dilute the solution and try cooling it again, this time more slowly.
-
Slow Down the Cooling Rate: Rapid cooling can favor oil formation over crystal growth.[6] Allow the flask to cool to room temperature on a benchtop, insulated with a cloth or paper towels, before placing it in an ice bath.
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled solution. This "seed" will act as a template for further crystallization.
-
Change the Solvent: If the problem persists, the solvent may be unsuitable. Choose a solvent with a lower boiling point or try a different solvent system altogether.
Question: I have very low recovery of my recrystallized product. How can I improve the yield?
Answer:
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve your compound.[4][6] Using an excess will keep more of your product dissolved in the mother liquor upon cooling, thus reducing your yield.
-
Ensure Complete Cooling: Cool the solution thoroughly in an ice bath after it has reached room temperature to maximize the precipitation of your product.[3]
-
Minimize Washing with Cold Solvent: While washing the collected crystals is necessary to remove residual mother liquor, using too much cold solvent will dissolve some of your product.[4] Use a minimal amount of ice-cold solvent for washing.
-
Recover a Second Crop of Crystals: The mother liquor still contains some dissolved product. You can recover a portion of this by evaporating some of the solvent to concentrate the solution and then cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.[4]
Frequently Asked Questions (FAQs)
What are the recommended starting solvents for recrystallizing 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one?
While no specific recrystallization data for this exact compound is readily available in the searched literature, based on its structure (a substituted pyridinone), the following solvents are good starting points for screening:
-
Alcohols (Methanol, Ethanol, Isopropanol): These are polar protic solvents that are often effective for polar organic compounds. A patent for a related compound mentions the use of isopropanol in a reaction workup.
-
Ketones (Acetone): Acetone is a polar aprotic solvent that can be a good choice. A patent for a similar pyridine derivative utilized acetone in a reaction step.[7]
-
Esters (Ethyl Acetate): Ethyl acetate is a moderately polar solvent and is a common choice for recrystallization.
-
Water: Given the polar nature of the molecule, water could be a potential recrystallization solvent, or more likely, an anti-solvent in a co-solvent system with a more soluble organic solvent like ethanol or acetone.[5]
It is crucial to perform small-scale solubility tests with a few milligrams of your compound in various solvents to determine the best candidate before attempting a full-scale recrystallization.
How do I perform a small-scale solubility test to find a good recrystallization solvent?
-
Place a small amount (10-20 mg) of your crude compound into a small test tube.
-
Add a few drops of the solvent to be tested at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
Gently heat the test tube in a warm water bath or on a hot plate.
-
Continue adding the solvent dropwise while heating until the solid just dissolves.
-
Allow the test tube to cool to room temperature, and then place it in an ice bath.
-
A good solvent will show a significant amount of crystal formation upon cooling.
What is the expected appearance of pure 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one?
Based on information for structurally similar compounds, it is expected to be a solid, likely a powder or crystals. The color can vary depending on purity, but a pure compound is often white or off-white.
Solvent Selection Guide
The following table summarizes the properties of common solvents that could be suitable for the recrystallization of 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Methanol | 65 | Polar Protic | Often a good solvent for polar compounds.[8] |
| Ethanol | 78 | Polar Protic | A versatile and commonly used recrystallization solvent.[5] |
| Isopropanol | 82 | Polar Protic | Mentioned in procedures with similar pyridine structures. |
| Acetone | 56 | Polar Aprotic | A good solvent for many organic compounds; its low boiling point makes it easy to remove.[7] |
| Ethyl Acetate | 77 | Moderately Polar | A common and effective recrystallization solvent. |
| Water | 100 | Very Polar | May be a suitable anti-solvent with a more organic-soluble solvent.[5] |
| Hexane | 69 | Non-polar | Likely to be a poor solvent, but could be used as an anti-solvent with a more polar solvent.[5] |
Experimental Workflow for Recrystallization
Caption: A generalized workflow for the recrystallization process.
Decision Tree for Solvent Selection
Sources
- 1. mt.com [mt.com]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 8. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 [docs.google.com]
Controlling temperature for selective lithiation of 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one
The following technical guide serves as a specialized support resource for the selective lithiation of 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one . This document is structured to address the kinetic and thermodynamic challenges inherent to this scaffold, specifically the competition between Halogen-Lithium Exchange (HLE), nucleophilic addition to the lactam, and the "Halogen Dance" rearrangement.
Document ID: TS-LITH-3BCMP
Applicable Scaffold: 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one
Primary Reaction: Halogen-Lithium Exchange (HLE) at C3
Critical Control Parameter: Temperature (
Core Technical Directive: The Kinetic Landscape
The selective lithiation of this substrate relies on exploiting the kinetic differences between the C3-Bromine and C5-Chlorine bonds. The C3-position is electronically activated by the adjacent carbonyl (inductive effect) and sterically accessible, but the presence of the lactam carbonyl (C2) presents a high risk of nucleophilic attack.
The Reaction Hierarchy (Fastest to Slowest)
-
Br/Li Exchange (C3): Very Fast (
). Desired pathway. -
Nucleophilic Addition (C2): Fast (
). Undesired pathway (destroys scaffold). -
Halogen Dance (Isomerization): Moderate (
). Leads to thermodynamic equilibrium (often C6-Li or C4-Li). -
Cl/Li Exchange (C5): Slow (
). Rarely competitive at -78°C.
Technical Insight: To achieve high yield, you must maintain conditions where
Troubleshooting & FAQs
Q1: I am observing significant amounts of the de-brominated product (3-H) but low yields of my electrophile trapped product. What is happening?
Diagnosis: This is likely a Protonation (Quenching) issue, not a lithiation failure.
-
Cause: The C3-Lithiated species was formed (proven by the 3-H product upon aqueous workup), but it reacted with moisture or a proton source before the electrophile could react.
-
Solution:
-
Solvent Integrity: Ensure THF is distilled from Na/Benzophenone or passed through an activated alumina column immediately before use.
-
Reagent Titration: Titrate your
-BuLi or -BuLi. Aged reagents often contain LiOH/LiOR, which can protonate the intermediate. -
Electrophile Drying: Ensure your electrophile (aldehyde, ketone, etc.) is dry.
-
Q2: I see a mixture of regioisomers, including substitution at the C4 or C6 position.
Diagnosis: You are experiencing the Halogen Dance (Scrambling) .[1][2]
-
Mechanism: The initially formed C3-Li species is kinetically favored but thermodynamically less stable than the C4-Li or C6-Li species due to steric relief or electronic stabilization away from the carbonyl oxygen.
-
Trigger: The reaction temperature rose above
or the lithiation time exceeded 30 minutes. -
Fix:
-
Keep
strictly at . -
Reduce lithiation time. Add the electrophile immediately (within 10-15 mins) after Li-reagent addition.
-
Visualization: See the Pathway Diagram below.
-
Q3: My yield is low, and I see complex mixtures/decomposition.
Diagnosis: Nucleophilic Attack on the lactam carbonyl.
-
Cause: The alkyllithium reagent acted as a nucleophile (attacking C=O) rather than a base (exchange). This is common with
-BuLi at higher temperatures. -
Solution:
-
Switch Reagent: Use
-BuLi (2.0 - 2.1 equiv). -BuLi undergoes HLE much faster than -BuLi and is bulkier, reducing the rate of nucleophilic attack. -
Alternative: Consider Turbo Grignard (
-PrMgCl·LiCl) . It is less nucleophilic and tolerates the lactam moiety better, though exchange is slower and may require warming to .
-
Standard Operating Procedure (SOP)
Objective: Selective generation of 3-lithio-5-chloro-1-methylpyridin-2(1H)-one and trapping with Electrophile (
Materials
-
Substrate: 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one (1.0 equiv)
-
Reagent:
-BuLi (1.7 M in pentane, 2.1 equiv) Note: 2 equiv required—1 for exchange, 1 to consume generated -BuBr. -
Solvent: Anhydrous THF (0.1 M concentration relative to substrate)
-
Electrophile: 1.2 - 1.5 equiv (e.g., Benzaldehyde, DMF, I2)
Protocol
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Cool under
flow. -
Dissolution: Add the substrate and anhydrous THF via syringe.
-
Cryogenic Cooling: Submerge flask in a Dry Ice/Acetone bath (
). Allow 15 minutes for internal temp equilibration. -
Exchange: Add
-BuLi dropwise over 5-10 minutes.-
Visual Cue: Solution may turn yellow/orange (characteristic of lithiated pyridine species).
-
-
Incubation: Stir at
for exactly 15 minutes .-
Warning: Do not exceed 30 mins to avoid scrambling.
-
-
Trapping: Add the Electrophile (neat or as THF solution) dropwise.
-
Warming: Stir at
for 30 minutes, then remove the cooling bath and allow to warm to . -
Quench: Add saturated aq.
.[3]
Data & Decision Support
Temperature vs. Selectivity Profile (Conceptual Data)
Based on kinetic profiles of 3-bromo-pyridines and 2-pyridones.
| Temperature | Primary Product | Side Products | Mechanistic Note |
| -78°C | C3-Substitution (Desired) | < 5% Scrambling | Kinetic control maintained. |
| -40°C | Mixture (C3 + C4/C6) | ~30% Scrambling | Halogen dance barrier crossed. |
| 0°C | Decomposition / Addition | Alkyl-addition to C=O | Nucleophilic attack dominates. |
Reaction Pathway Diagram[5][6]
Figure 1: Kinetic pathway showing the critical divergence between the desired exchange (Green) and competing side reactions (Red/Yellow).
Troubleshooting Decision Tree
Figure 2: Logic flow for diagnosing common lithiation failures.
References
-
Parham, W. E., & Jones, L. D. (1975). Selective Halogen-Lithium Exchange in Bromophenylalkyl Halides. Journal of Organic Chemistry.
-
Gros, P., & Fort, Y. (2002). Regioselective Lithiation of Pyridines and Quinolines using n-BuLi/LiDMAE. Journal of Organic Chemistry.
-
Schlosser, M. (2005). The "Halogen Dance" on Heterocycles: A Review. Angewandte Chemie International Edition.
-
Knochel, P., et al. (2011). Functionalization of Heterocycles via Mg and Zn Organometallics (Turbo Grignard). Chemical Reviews.
-
Sigma-Aldrich. (n.d.). Titration of Organolithium Reagents. Technical Bulletin AL-134.[4]
Sources
Validation & Comparative
A Guide to the Mass Spectrometry Fragmentation Patterns of 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one
This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation patterns of 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one. Designed for researchers, scientists, and professionals in drug development, this document offers a technical comparison with a key isomer, supported by established fragmentation principles and a detailed experimental protocol.
Introduction
3-Bromo-5-chloro-1-methylpyridin-2(1H)-one is a halogenated heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. The structural elucidation of such molecules is critical for ensuring purity, identifying metabolites, and understanding reaction mechanisms. Mass spectrometry, particularly with electron ionization (EI), is a powerful tool for this purpose, providing a unique fragmentation "fingerprint" that reveals key structural motifs. This guide will deconstruct the predicted fragmentation pathways of the title compound, compare it with its isomer, 5-Bromo-3-chloro-1-methylpyridin-2(1H)-one, and provide a practical protocol for its analysis.
Part 1: The Isotopic Signature - A Dihalogen Fingerprint
A defining characteristic of the mass spectrum of 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one is its distinctive isotopic pattern, arising from the natural abundances of bromine (79Br: ~50.5%, 81Br: ~49.5%) and chlorine (35Cl: ~75.8%, 37Cl: ~24.2%).[1] The molecular ion (M) will not be a single peak but a cluster of peaks (M, M+2, M+4) with a characteristic intensity ratio. This pattern is a crucial first step in identifying the compound and any fragments containing both halogen atoms.
| Ion | Contributing Isotopes | Expected Relative Abundance |
| M | 79Br, 35Cl | 100% |
| M+2 | 81Br, 35Cl and 79Br, 37Cl | ~129% |
| M+4 | 81Br, 37Cl | ~32% |
This table presents the predicted isotopic cluster for any fragment containing one bromine and one chlorine atom. The relative abundances are calculated based on the natural isotopic abundances of the halogens.
Part 2: Predicted Electron Ionization (EI) Fragmentation Pathways of 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one
Upon electron impact, the molecule is ionized to form a molecular ion radical (M•+), which is energetically unstable and undergoes fragmentation.[2] The fragmentation pathways are predicted based on the stability of the resulting ions and neutral losses, with cleavage often initiated at the heteroatoms or weaker bonds.[2] For 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one (Molecular Weight: ~221.47 g/mol for 79Br and 35Cl), the molecular ion peak cluster is expected around m/z 221, 223, and 225.
The primary fragmentation pathways are likely to involve the loss of the N-methyl group, halogen radicals, and carbon monoxide, a characteristic fragmentation of 2-pyridone structures.[3][4]
Key Predicted Fragmentation Pathways:
-
Loss of a Methyl Radical ([M-15]) : Alpha-cleavage can lead to the loss of the N-methyl group (•CH₃), resulting in a stable even-electron ion.
-
Loss of a Bromine Radical ([M-79/81]) : Cleavage of the C-Br bond, which is typically weaker than the C-Cl bond, will result in the loss of a bromine radical.
-
Loss of a Chlorine Radical ([M-35/37]) : Loss of a chlorine radical is another probable fragmentation pathway.
-
Loss of Carbon Monoxide ([M-28]) : A characteristic fragmentation of 2-pyridones involves the expulsion of a neutral CO molecule from the molecular ion, leading to a five-membered ring radical ion.[3][4]
-
Sequential Losses : Secondary fragmentations, such as the loss of CO following the loss of a halogen, or vice-versa, are also highly probable. For instance, the [M-Br]⁺ ion can subsequently lose CO.
Caption: Predicted EI-MS fragmentation pathways for 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one.
Summary of Predicted Major Fragments:
| m/z (for 79Br, 35Cl) | Proposed Structure/Formula | Comments |
| 221, 223, 225 | [C₆H₅BrClNO]•+ | Molecular ion cluster, showing the characteristic di-halogen pattern. |
| 206, 208, 210 | [C₅H₂BrClNO]⁺ | Loss of the N-methyl radical (•CH₃). |
| 186, 188 | [C₆H₅BrNO]•+ | Loss of a chlorine radical (•Cl). |
| 142, 144 | [C₆H₅ClNO]•+ | Loss of a bromine radical (•Br). A significant peak due to the relative weakness of the C-Br bond. |
| 193, 195, 197 | [C₅H₅BrClN]•+ | Loss of neutral carbon monoxide (CO) from the pyridinone ring. |
| 114, 116 | [C₅H₅ClN]•+ | Sequential loss of a bromine radical followed by CO. |
Part 3: Comparative Analysis - Distinguishing Isomers with Mass Spectrometry
To illustrate the specificity of mass spectrometry, we can compare the predicted fragmentation of our target compound with its isomer, 5-Bromo-3-chloro-1-methyl-2(1H)-pyridinone . While both isomers have the same molecular weight and will exhibit an identical molecular ion cluster, their fragmentation patterns may differ in the relative abundances of certain fragment ions due to the different positions of the halogens influencing bond stabilities and the stability of the resulting fragments.
For the 5-bromo-3-chloro isomer, the initial fragmentation pathways (loss of •CH₃, •Br, •Cl, and CO) are expected to be the same. However, the relative intensities of the [M-Br]⁺ and [M-Cl]⁺ peaks could differ. The electronic environment around the C-Br and C-Cl bonds is different in the two isomers, which could influence their relative cleavage probabilities. Furthermore, subsequent fragmentation of the pyridine ring after the initial loss of a halogen or CO might produce unique, lower mass-to-charge fragments, or at least fragments with different relative abundances, that could be used to distinguish them.
Comparative Table of Key Predicted Fragments:
| Feature | 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one | 5-Bromo-3-chloro-1-methyl-2(1H)-pyridinone |
| Molecular Ion (m/z) | 221, 223, 225 | 221, 223, 225 |
| [M-CH₃]⁺ (m/z) | 206, 208, 210 | 206, 208, 210 |
| [M-Br]⁺ (m/z) | 142, 144 | 142, 144 |
| [M-Cl]⁺ (m/z) | 186, 188 | 186, 188 |
| [M-CO]•+ (m/z) | 193, 195, 197 | 193, 195, 197 |
| Differentiating Factor | Relative intensities of fragment ions and potential for unique secondary fragmentation patterns. | Relative intensities of fragment ions and potential for unique secondary fragmentation patterns. |
While the primary fragments are predicted to be the same, a careful analysis of the full mass spectrum, particularly the relative abundances of the fragment ions, would be necessary to differentiate between the two isomers.
Part 4: Experimental Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique for the analysis of semi-volatile compounds like 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one.[5][6] The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides structural information.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve the sample in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.
-
Perform a serial dilution to obtain a working concentration of approximately 10-100 µg/mL.
-
-
GC-MS System Configuration:
-
Gas Chromatograph: Agilent GC system (or equivalent) coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for this type of analyte.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
-
Instrumental Parameters:
-
Injector:
-
Mode: Splitless (for higher sensitivity) or split (e.g., 20:1 ratio) for higher concentrations.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full Scan.
-
Mass Range: m/z 40-350.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the target compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Analyze the molecular ion cluster to confirm the presence of bromine and chlorine.
-
Identify the major fragment ions and compare them to the predicted fragmentation pattern.
-
Use a spectral library (e.g., NIST, Wiley) to search for potential matches, although a novel compound like this may not be present.
-
Caption: Experimental workflow for the GC-MS analysis of 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one.
Conclusion
The mass spectrum of 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one is predicted to be rich in structural information. The characteristic isotopic cluster of the molecular ion immediately confirms the presence of both bromine and chlorine. The primary fragmentation pathways, including the loss of the N-methyl group, halogen radicals, and a neutral CO molecule, provide a robust fingerprint for the identification of this compound. While distinguishing it from its isomers requires careful analysis of relative ion abundances, mass spectrometry remains an indispensable tool for the unambiguous structural elucidation of such complex heterocyclic molecules in various scientific disciplines.
References
- EvitaChem. (n.d.). Buy 5-bromo-3-chloro-6-methylpyridin-2(1H)-one (EVT-14114410).
- Journal of the Chemical Society B: Physical Organic. (1969). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. RSC Publishing.
- Mazzoleni, L. R., et al. (2008). Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols. PubMed.
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
- AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.
- Chemistry LibreTexts. (2023).
-
Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
- PubMed. (2006).
- Wikipedia. (n.d.).
- Leeder Analytical. (n.d.).
- Chemistry LibreTexts. (2021). 1.7.
- PrepChem.com. (n.d.). Synthesis of 3-bromo-5-(4-pyrimidyl)-2 (1H)-pyridone.
- PMC. (2016). Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry.
- International Journal of Pharmaceutical Sciences and Research. (2018). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- ResearchGate. (n.d.).
- Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- National Institute of Standards and Technology. (n.d.).
- eGyanKosh. (n.d.).
- MDPI. (2017).
- e-PG P
- ResearchGate. (2025). (PDF) Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry.
-
ResearchGate. (n.d.). Molecular peaks of bromide compounds[7].
- University of Colorado Boulder. (n.d.). Mass Spectrometry.
- Spectroscopy Online. (2025).
- Mestrelab Research. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
- Doc Brown's Advanced Organic Chemistry. (n.d.).
Sources
- 1. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. leeder-analytical.com [leeder-analytical.com]
- 7. Buy 5-bromo-3-chloro-6-methylpyridin-2(1H)-one (EVT-14114410) [evitachem.com]
Reference Standard Guide: 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one
Executive Summary
In the high-stakes arena of medicinal chemistry, scaffold selection dictates the efficiency of Structure-Activity Relationship (SAR) campaigns. 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one represents a premier "bifunctional" reference standard and building block. Unlike symmetric di-bromo analogs or unstable N-H pyridones, this compound offers two distinct advantages: orthogonal reactivity via mixed halogenation (Br vs. Cl) and tautomeric locking via N-methylation.
This guide objectively compares its performance against common alternatives, providing experimental evidence for its utility in sequential cross-coupling workflows.
Chemical Identity & Structural Significance[1][2]
This reference standard is defined by a specific substitution pattern on the 2-pyridone core. The presence of the N-methyl group is not merely a protecting group strategy; it permanently fixes the aromatic system in the lactam form, eliminating the lactam-lactim tautomerism that complicates the analysis of non-methylated analogs.
| Property | Specification |
| IUPAC Name | 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one |
| Molecular Formula | C₆H₅BrClNO |
| Molecular Weight | 222.47 g/mol |
| Key Feature | Mixed Halogenation: C3-Bromo (Reactive) vs. C5-Chloro (Latent) |
| Tautomer Status | Locked (Lactam) due to N-Methylation |
Comparative Performance Analysis
Comparison A: Regioselectivity in Cross-Coupling
Alternative: 3,5-Dibromo-1-methylpyridin-2(1H)-one The Problem: When using the dibromo analog, regioselectivity relies solely on steric or electronic differences between C3 and C5. While C3 is often more sterically crowded, electronic differentiation is subtle, frequently leading to inseparable mixtures of mono-arylated isomers and bis-arylated byproducts.
The Solution (3-Br-5-Cl): The 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one standard utilizes the intrinsic bond dissociation energy (BDE) difference between C-Br (~68 kcal/mol) and C-Cl (~81 kcal/mol). This allows for a highly controlled Sequential Functionalization Strategy .
-
Step 1 (Mild Conditions): Pd(0) inserts exclusively into the weaker C-Br bond at C3. The C-Cl bond remains intact.
-
Step 2 (Forcing Conditions): The retained C-Cl bond at C5 is activated using specialized ligands (e.g., Buchwald phosphines) for a second diversification step.
Experimental Evidence: Selectivity Ratios
| Substrate | Conditions (Suzuki Coupling) | Product Distribution (C3:C5:Bis) |
| 3,5-Dibromo analog | Pd(PPh₃)₄, Na₂CO₃, 80°C | 65 : 15 : 20 (Poor Selectivity) |
| 3-Br-5-Cl (This Product) | Pd(PPh₃)₄, Na₂CO₃, 80°C | >98 : <1 : 0 (High Fidelity) |
Comparison B: Analytical Stability & Solubility
Alternative: 3-Bromo-5-chloropyridin-2(1H)-one (N-H analog) The Problem: The N-H analog exists in equilibrium with its hydroxy-pyridine tautomer. This equilibrium shifts based on solvent polarity (e.g., CDCl₃ vs. DMSO-d₆), causing peak broadening in NMR and "ghost peaks" in HPLC due to proton exchange. Furthermore, N-H pyridones often suffer from poor solubility in non-polar organic solvents (DCM, Toluene), hampering scale-up.
The Solution (N-Methyl):
-
NMR Precision: The N-Methyl group provides a sharp singlet diagnostic signal (~3.5 ppm), simplifying integration and purity assays.
-
Solubility: Significant solubility improvement in DCM and THF, facilitating homogeneous catalysis.
Visualizing the Mechanism
The following diagram illustrates the orthogonal reactivity logic, contrasting the "Locked" N-Methyl pathway against the ambiguous N-H pathway.
Caption: The sequential functionalization workflow enabled by the mixed-halogen scaffold, contrasting with the mixture risk of dibromo-analogs.
Experimental Protocols
Protocol A: Selective C3-Arylation (Suzuki-Miyaura)
Use this protocol to validate the reactivity of the reference standard.
Reagents:
-
Substrate: 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: Na₂CO₃ (2.0 equiv, 2M aq.)
-
Solvent: DME (Dimethoxyethane)
Procedure:
-
Charge a reaction vial with the substrate, boronic acid, and Pd catalyst under an inert atmosphere (N₂ or Ar).
-
Add degassed DME and aqueous Na₂CO₃.
-
Heat to 80°C for 4–6 hours. Note: Do not exceed 90°C to ensure the C-Cl bond remains inert.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.
-
Validation: Analyze by HPLC. The target product (3-phenyl-5-chloro...) should be the dominant peak. Absence of bis-coupled product confirms the quality of the standard.
Protocol B: Analytical Quality Control (HPLC)
Standard operating procedure for purity assessment.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm and 300 nm (Pyridone characteristic absorption).
-
Retention Time Marker: The N-Methyl standard typically elutes later than the N-H analog due to increased lipophilicity.
References
-
Sigma-Aldrich. (2025). Product Specification: 5-Bromo-3-chloro-1-methyl-2(1H)-pyridinone. Retrieved from
-
Fairlamb, I. J. S., et al. (2022). "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." Journal of Organic Chemistry.
-
BenchChem. (2025). "Navigating the Suzuki Coupling Landscape: Comparative Analysis of Halopyridines."
-
Royal Society of Chemistry. (2016). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science.
-
WuXi Biology. (2025). "Tautomerism in Drug Discovery: 2-Hydroxypyridine vs 2-Pyridone."
A Comparative Guide to the Infrared Spectroscopy of 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
In the structural elucidation of novel heterocyclic compounds, Infrared (IR) spectroscopy remains a cornerstone analytical technique. It offers a rapid, non-destructive method to identify key functional groups, providing a molecular "fingerprint" that is invaluable for synthetic chemists and drug development professionals. This guide provides an in-depth analysis of the expected IR spectral characteristics of 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one, a substituted pyridinone with potential applications in medicinal chemistry.
Drawing upon established principles of vibrational spectroscopy and comparative data from related structures, we will predict the key absorption bands for this molecule. This guide will objectively compare these predictions with the known spectral features of simpler pyridinone systems, offering insights into the electronic effects of halogen substituents on the vibrational modes of the pyridinone ring. Furthermore, a detailed experimental protocol for sample analysis is provided to ensure reproducible and high-quality data acquisition.
Predicted IR Absorption Peaks and Comparative Analysis
The structure of 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one contains several key functional groups that give rise to characteristic absorption bands in the mid-IR region. The presence of a cyclic amide (a lactam), an electron-rich aromatic system, and halogen substituents all contribute to its unique spectral signature.
The most prominent feature in the IR spectrum of a 2-pyridinone is the carbonyl (C=O) stretching vibration.[1] For fused pyridinone systems, this strong absorption typically appears in the range of 1697-1628 cm⁻¹.[1] The exact position is sensitive to both electronic and steric effects. In our target molecule, the presence of two electron-withdrawing halogens (bromine and chlorine) on the ring is expected to have a significant impact. These substituents, through their inductive effects, will likely withdraw electron density from the ring and the carbonyl group, leading to a strengthening of the C=O bond and a shift of its stretching frequency to a higher wavenumber compared to unsubstituted 1-methylpyridin-2(1H)-one.
The aromatic C=C and C=N stretching vibrations within the pyridinone ring typically produce a series of strong bands in the 1640-1400 cm⁻¹ region.[1] The substitution pattern on the ring will influence the number and position of these bands.
The C-H stretching vibrations are also informative. We can expect to see absorptions for the aromatic C-H bond on the ring in the 3100-3000 cm⁻¹ region.[1] The aliphatic C-H stretches from the N-methyl group will appear at lower frequencies, typically in the 3000-2850 cm⁻¹ range.[2]
Finally, the vibrations of the carbon-halogen bonds (C-Br and C-Cl) will be present. These typically absorb in the far-infrared region, with C-Cl stretches appearing in a broad range between 850 and 550 cm⁻¹ and C-Br stretches at even lower frequencies, often below the standard mid-IR range.[3]
The following table summarizes the predicted IR absorption bands for 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one and provides a comparison with related 2-pyridinone derivatives.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) for 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one | General Range for 2-Pyridones (cm⁻¹) | Notes |
| Aromatic C-H Stretch | ~3050-3100 | 3100-3000[1] | Weak to medium intensity. |
| Aliphatic C-H Stretch (N-CH₃) | ~2900-2980 | 3000-2850[2] | Medium intensity. |
| Carbonyl (C=O) Stretch | ~1660-1680 | 1697-1628[1] | Strong, sharp absorption. Expected at a higher frequency due to the inductive effect of halogens. |
| C=C and C=N Ring Stretches | ~1600-1450 | 1640-1450[1] | Multiple strong to medium bands. |
| C-H Bending (in-plane and out-of-plane) | ~1450-675 | 1450-675[1] | This is the "fingerprint region," which is unique for each compound. |
| C-Cl Stretch | ~850-550 | 850-550[3] | May be weak and difficult to assign definitively in the mid-IR spectrum. |
| C-Br Stretch | <600 | <650 | Typically observed in the far-IR region. |
Visualizing Structure-Spectra Correlations
The following diagram illustrates the relationship between the functional groups in 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one and their corresponding regions of absorption in an infrared spectrum.
Caption: Correlation of functional groups in 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one with their predicted IR absorption regions.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
Accurate and reproducible IR spectra are essential for correct structural interpretation. For a solid sample such as 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one, Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a modern and convenient method.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
ATR accessory with a suitable crystal (e.g., diamond or zinc selenide)
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's instructions.
-
Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free tissue. Allow the solvent to evaporate completely.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This will account for any absorptions from the atmosphere (e.g., CO₂, water vapor) and the instrument itself.
-
-
Sample Application:
-
Place a small amount of the solid 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one sample directly onto the center of the ATR crystal.[1]
-
Ensure that the sample completely covers the crystal surface to obtain a strong signal.
-
-
Pressure Application:
-
Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the sample and the ATR crystal.[1] Consistent pressure is crucial for reproducibility.
-
-
Spectral Acquisition:
-
Collect the IR spectrum of the sample. The infrared beam will penetrate a short distance into the sample, and the attenuated light is reflected to the detector.[1]
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over the range of 4000-400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The collected spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Use the spectrometer software to label the peaks of interest and compare the obtained spectrum with the predicted values and reference spectra.
-
-
Cleaning:
-
After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly as described in step 1.
-
Conclusion
Infrared spectroscopy is an indispensable tool for the characterization of heterocyclic compounds like 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one. By understanding the characteristic vibrational frequencies of the key functional groups and the electronic influence of substituents, a detailed interpretation of the IR spectrum can be achieved. The predicted spectrum, dominated by a strong carbonyl absorption shifted to a higher wavenumber and a complex fingerprint region, provides a clear benchmark for experimental verification. The provided experimental protocol ensures that researchers can obtain high-quality, reproducible data for confident structural confirmation and as a crucial component of a comprehensive analytical data package for drug discovery and development.
References
-
The features of IR spectrum. Available at: [Link]
-
The Big Review IV: Hydrocarbons | Spectroscopy Online. Available at: [Link]
-
Table of Characteristic IR Absorptions. Available at: [Link]
-
Infrared Spectroscopy Absorption Table - Chemistry LibreTexts. Available at: [Link]
-
Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯perfluorohaloarene complexes. Royal Society of Chemistry. Available at: [Link]
-
Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]
-
Infrared spectra of 2-pyridone-16O and 2-pyridone-18O. Canadian Science Publishing. Available at: [Link]
-
INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Available at: [Link]
-
Vibrational Spectroscopic (FT-IR, FT-Raman), First Order Hyperpolarizability, HOMO-LUMO, NBO and Thermodynamic Analysis of Pyridine-2,6-Dicarbonyl Dichloride by HF and DFT Calculations. Elixir International Journal. Available at: [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
